molecular formula C8H13NO2 B13169131 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

Cat. No.: B13169131
M. Wt: 155.19 g/mol
InChI Key: CKDNVRRVXWEMBO-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure, which incorporates both a 3,4-dihydro-2H-pyran ring and an aminoketone functional group, makes it a valuable scaffold for the synthesis of more complex molecules. Compounds based on the 3,4-dihydro-2H-pyran core are frequently explored as key intermediates in the development of active pharmaceutical ingredients . The aminoketone moiety is a privileged pharmacophore found in ligands for various biological targets. Research into structurally similar 3-amino-substituted dihydroheterocyclic compounds has demonstrated high affinity and selectivity for central nervous system receptors, such as the 5-HT1A serotonin receptor, highlighting the potential of this chemical class in the development of potential anxiolytic agents and other psychotropic therapeutics . As a versatile building block, this compound can undergo various synthetic transformations, including cycloadditions, condensations, and reductions, analogous to reactions documented for other ketone-based heterocycles like 3-acetylcoumarin . This reagent is intended for research and development purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

InChI

InChI=1S/C8H13NO2/c9-4-3-8(10)7-2-1-5-11-6-7/h6H,1-5,9H2

InChI Key

CKDNVRRVXWEMBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=COC1)C(=O)CCN

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Potential Applications of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one scaffold represents a novel, yet largely unexplored, chemical entity with significant potential in medicinal chemistry. This technical guide addresses the current void in the scientific literature by providing a comprehensive, forward-looking framework for the synthesis and potential applications of this promising class of compounds. While a historical account of their discovery is not possible due to a lack of published data, this document leverages established, field-proven chemical principles to propose robust and plausible synthetic pathways. We will delve into the strategic construction of the core dihydropyran-propanone structure and subsequently explore multiple validated methodologies for the critical introduction of the 3-amino functionality. Furthermore, by drawing logical parallels with structurally related pharmacophores, we will postulate potential biological targets and therapeutic areas where these derivatives could offer significant value. This guide is intended to serve as a foundational roadmap for researchers poised to investigate this new frontier of chemical space.

Introduction: The Untapped Potential of a Novel Scaffold

The dihydropyran ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its conformational flexibility and ability to participate in hydrogen bonding interactions make it an attractive component for molecular recognition at biological targets. When coupled with an aminoketone side chain, as in the titular 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one, the resulting molecule possesses a rich array of functionalities ripe for chemical elaboration and biological investigation.

Despite the prevalence of its constituent parts, this specific combination remains a scientific terra incognita. This guide, therefore, takes an innovative approach: rather than retrospectively reviewing a history that has not yet been written, we will prospectively chart a course for its creation. We will provide the fundamental synthetic strategies and mechanistic rationale required to empower researchers to build and explore this new family of molecules.

Proposed Synthetic Pathways: A Roadmap to Novelty

The synthesis of the target scaffold can be logically bifurcated into two key stages: first, the construction of the core 1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one ketone, and second, the strategic introduction of the amino group at the alpha-position to the carbonyl.

Part A: Synthesis of the Core Ketone Scaffold

The primary challenge is the formation of the carbon-carbon bond between the dihydropyran ring and the propanoyl group. A classical and highly effective method for acylating electron-rich alkenes is the Friedel-Crafts acylation. 2,3-Dihydropyran, the parent heterocycle, possesses sufficient nucleophilicity to undergo this transformation.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Lewis Acid Addition: Cool the flask to 0 °C in an ice bath. Carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), portion-wise with stirring. Causality: The Lewis acid is crucial for activating the acylating agent, forming a highly electrophilic acylium ion.

  • Acylating Agent: In the dropping funnel, prepare a solution of propanoyl chloride or propionic anhydride in anhydrous DCM.

  • Reaction Execution: Add the acylating agent solution dropwise to the stirred suspension of the Lewis acid in DCM, maintaining the temperature at 0 °C.

  • Substrate Addition: After the addition is complete, add 2,3-dihydropyran dropwise to the reaction mixture. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by pouring it over crushed ice and dilute hydrochloric acid. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, 1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one, can be purified by flash column chromatography on silica gel.

DHP 2,3-Dihydropyran Ketone 1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one DHP->Ketone PropCl Propanoyl Chloride Acylium Acylium Ion Intermediate PropCl->Acylium 1. LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Acylium Acylium->Ketone 2. Electrophilic Attack

Caption: Proposed synthesis of the core ketone scaffold via Friedel-Crafts acylation.

Part B: Introduction of the 3-Amino Group

With the ketone scaffold in hand, the next critical transformation is the introduction of the amino group at the α-carbon. Several robust methods are available, offering different advantages in terms of reagent availability, scalability, and potential for stereocontrol.

This is a classic, two-step approach that is reliable and widely applicable.

Step 1: α-Bromination

  • Dissolve the starting ketone in a suitable solvent such as glacial acetic acid or chloroform.

  • Add a brominating agent, such as bromine (Br₂) or N-Bromosuccinimide (NBS), dropwise with stirring. The reaction may be catalyzed by a small amount of HBr.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench with a solution of sodium thiosulfate, extract the product, and purify to yield 3-bromo-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one.

Step 2: Amination

  • Dissolve the α-bromo ketone in a polar aprotic solvent like acetonitrile or DMF.

  • Add an excess of the desired amine source. For the primary amine, sodium azide followed by reduction (Staudinger reaction), or Gabriel synthesis using potassium phthalimide followed by hydrazinolysis, are common choices to avoid over-alkylation.

  • Heat the reaction mixture and monitor for completion.

  • After workup and purification, the desired 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one is obtained.

StartKetone Core Ketone BromoKetone α-Bromo Ketone StartKetone->BromoKetone Br₂ or NBS FinalAmine Target Aminoketone BromoKetone->FinalAmine Amine Source (e.g., NaN₃ then reduction)

Caption: α-Amination via a brominated intermediate.

Modern organocatalysis offers a more elegant and direct route that can potentially establish chirality at the α-position. The use of proline as a catalyst for the reaction between a ketone and an azodicarboxylate is a well-established and powerful transformation.[1]

Experimental Protocol: Proline-Catalyzed α-Amination

  • Reaction Setup: To a vial, add the 1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one ketone and a suitable solvent (e.g., DMSO or chloroform).

  • Catalyst and Reagent: Add L-proline (typically 10-20 mol%) and the nitrogen source, such as diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DBAD). Causality: Proline forms an enamine intermediate with the ketone, which then acts as the nucleophile, attacking the electrophilic nitrogen of the azodicarboxylate. This mechanism allows for facial selectivity, leading to an enantiomerically enriched product.

  • Reaction Execution: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Deprotection: The resulting α-hydrazino ketone is then subjected to a reduction/deprotection step (e.g., catalytic hydrogenation or using SmI₂) to cleave the N-N bond and liberate the free primary amine.

  • Purification: Purify the final product by column chromatography.

Ketone Core Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline L-Proline Catalyst Proline->Enamine Azodicarboxylate Azodicarboxylate (N-Source) HydrazinoKetone α-Hydrazino Adduct Azodicarboxylate->HydrazinoKetone Enamine->HydrazinoKetone Nucleophilic Attack FinalAmine Target Aminoketone HydrazinoKetone->FinalAmine Reduction/Deprotection

Caption: Direct asymmetric α-amination workflow using organocatalysis.

Potential Pharmacological Significance and Applications

While no biological data exists for the title compound, we can infer potential applications by examining structurally analogous molecules. For instance, derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran (3-aminochromans) have been extensively studied as ligands for serotonin (5-HT) and dopamine receptors.[2][3][4]

Specifically, these related compounds have shown high affinity and selectivity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[2][4] The core structure of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one shares key pharmacophoric features with these known 5-HT1A ligands: a basic nitrogen atom and an aromatic/heterocyclic ring system separated by a flexible linker. It is therefore a reasonable and compelling hypothesis that this novel scaffold could serve as a valuable starting point for the development of new central nervous system (CNS) agents.

Table 1: Comparison of Structural Features

Feature3-Aminochroman (Known 5-HT1A Ligand)Target Scaffold
Core Heterocycle BenzopyranDihydropyran
Basic Center 3-Amino group3-Amino group
Key Linker Part of the fused ring systemPropan-1-one chain
Potential for SAR Substituents on benzene ring and amineSubstituents on pyran ring, amine, and ketone

The aminoketone functionality also opens up avenues for further derivatization, serving as a versatile handle for constructing more complex molecules, including peptidomimetics and other constrained ligands, through reactions like reductive amination or peptide coupling.

Scaffold Novel Scaffold Synthesis Library Derivative Library Generation (SAR Exploration) Scaffold->Library Diversification Screening High-Throughput Screening (e.g., 5-HT1A Binding Assay) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Structure-Guided Design Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Hypothetical drug discovery workflow for the novel scaffold.

Conclusion and Future Directions

The 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one scaffold, while absent from the current body of scientific literature, represents a compelling new area for chemical and pharmacological research. This guide has provided a robust, scientifically-grounded framework for its synthesis, drawing upon established and reliable chemical transformations. The proposed routes via Friedel-Crafts acylation followed by either classical or modern amination techniques are highly plausible and offer a clear starting point for experimental validation.

The structural analogy to known CNS-active compounds strongly suggests that these novel derivatives could be valuable probes for serotonin and dopamine receptors, with potential applications in treating neurological and psychiatric disorders. The future of this compound class rests on the experimental verification of the synthetic pathways outlined herein and a systematic exploration of its structure-activity relationships. We strongly encourage the research community to embark on the synthesis and evaluation of these promising molecules, thereby writing the first chapter in the history of their discovery.

References

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The Strategic Utility of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of scaffolds available to medicinal chemists, heterocyclic compounds hold a privileged status due to their prevalence in natural products and approved drugs.[1] This guide focuses on a highly versatile, yet specific, building block: 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one . We will dissect its structural attributes, delineate a robust synthetic pathway, and explore its strategic application in the construction of complex, biologically active molecules, thereby providing a comprehensive resource for researchers in drug discovery.

Introduction: The Value Proposition of a Privileged Scaffold

The dihydropyran ring is a key pharmacophore found in numerous natural products demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] Its non-planar, flexible conformation allows it to present substituents in precise three-dimensional orientations, making it an excellent scaffold for probing the often-complex topology of protein binding sites.

The title compound, 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one, integrates this privileged dihydropyran scaffold with two critical functional groups: a primary amine and an α,β-unsaturated ketone (enone). This unique combination offers a trifecta of strategic advantages:

  • Structural Rigidity and Vectorial Control: The dihydropyran-enone core provides a conformationally restrained platform, allowing for the predictable placement of pharmacophoric elements.

  • Nucleophilic Hub: The primary amine serves as a versatile nucleophilic handle for introducing a wide array of substituents, most commonly through amide bond formation, to explore structure-activity relationships (SAR).

  • Electrophilic Trap: The enone system is an excellent Michael acceptor, enabling covalent bond formation with nucleophilic residues (such as cysteine) in a target protein's active site, a strategy often employed in the design of irreversible inhibitors.[2]

Physicochemical and Structural Analysis

A foundational understanding of a building block's properties is critical for its effective deployment in a synthetic campaign.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₈H₁₁NO₂Provides the elemental composition.
Molecular Weight 153.18 g/mol Falls within the range for fragment-based drug design and lead optimization.
Topological Polar Surface Area (TPSA) 46.6 ŲSuggests good potential for cell permeability and oral bioavailability.
Key Functional Groups Primary Amine, α,β-Unsaturated Ketone, DihydropyranOffers multiple, orthogonal points for chemical modification and diversification.
Reactivity Profile Nucleophilic (Amine), Electrophilic (Enone Carbonyl and β-carbon)Enables a diverse range of subsequent chemical transformations.

Synthesis and Purification Protocol

The efficient and scalable synthesis of the title compound is crucial for its utility as a building block. A robust and frequently employed strategy involves a two-step sequence commencing with the acylation of 3,4-dihydro-2H-pyran followed by an aza-Michael addition.

Step 1: Acylation of 3,4-Dihydro-2H-pyran

The first step involves the Friedel-Crafts acylation of 3,4-dihydro-2H-pyran with acryloyl chloride to form the vinyl ketone intermediate, 1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-one. This reaction establishes the core enone structure. Vinyl ketones are widely used intermediates in organic synthesis due to their reactivity as Michael acceptors and dienophiles.[2]

Step 2: Aza-Michael Addition

The second step is a conjugate addition of ammonia to the vinyl ketone intermediate. The aza-Michael reaction is a cornerstone method for C-N bond formation, providing efficient access to β-amino carbonyl compounds.[3][4] This reaction is often performed using aqueous ammonia and can be driven to completion under mild conditions.[5]

Synthesis_Workflow DHP 3,4-Dihydro-2H-pyran Intermediate 1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-one DHP->Intermediate Acylation AcCl Acryloyl Chloride (Lewis Acid Catalyst, e.g., AlCl3) AcCl->Intermediate Product 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one Intermediate->Product Aza-Michael Addition Ammonia Aqueous Ammonia (NH3) Ammonia->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for the target building block.

Detailed Experimental Protocol: Synthesis of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

Materials:

  • 1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-one (1.0 eq)

  • Aqueous Ammonia (28-30% solution, 10.0 eq)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Ethyl Acetate (EtOAc) / Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-one (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add aqueous ammonia (10.0 eq).

  • Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature for 12-18 hours. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Extraction: Dilute the remaining aqueous residue with water and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc) to afford the pure 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Strategic Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The title building block is an exemplary scaffold for the synthesis of kinase inhibitors, a major class of anticancer drugs. Its structural features map well onto the typical pharmacophore model for ATP-competitive inhibitors.

  • Hinge-Binding Motif: The primary amine can be acylated with a heterocyclic moiety (e.g., a pyrimidine or purine analog) that forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

  • Solvent-Front Exposure: The dihydropyran ring can serve as a rigid linker to position substituents towards the solvent-exposed region of the active site, allowing for modulation of physicochemical properties like solubility and metabolic stability.

  • Covalent Targeting: As previously mentioned, the enone functionality can be positioned to react with a nearby cysteine residue, forming a covalent bond and leading to potent, irreversible inhibition.

Scaffold_Application cluster_BuildingBlock Core Building Block cluster_DrugCandidate Hypothetical Kinase Inhibitor Amine Primary Amine (-NH2) DHP_Enone Dihydropyran-Enone Core HingeBinder Hinge-Binding Motif (e.g., Pyrimidine) Amine->HingeBinder Acylation FinalCore Dihydropyran-Enone Scaffold HingeBinder->FinalCore Amide Bond SolventGroup Solubility/Selectivity Group (R) FinalCore->SolventGroup (Vector)

Caption: Strategic incorporation into a kinase inhibitor scaffold.

Conclusion and Future Outlook

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one is a high-value synthetic intermediate that provides a robust platform for the rapid generation of diverse and complex molecular architectures.[6] Its inherent structural and functional features—a privileged heterocyclic core, a versatile nucleophilic handle, and a reactive electrophilic trap—make it an exceptionally powerful tool for medicinal chemists. The continued exploration and application of this and similar dihydropyran-based building blocks will undoubtedly spur the discovery of next-generation therapeutics, particularly in oncology and immunology where targeted covalent inhibition is a rapidly advancing frontier.

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An In-Depth Technical Guide to Determining the Solubility Profile of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation and bioavailability to process chemistry and purification.[1][2][3] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one. While specific experimental data for this compound is not publicly available, this document outlines a robust, first-principles approach. It combines theoretical prediction based on molecular structure with gold-standard experimental methodologies to generate a reliable and actionable solubility profile. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all recommendations in authoritative scientific principles.

Introduction: The Imperative of Solubility Profiling

In modern drug discovery and development, a thorough understanding of a compound's solubility is not merely a data point; it is a cornerstone of a successful development program. Poorly soluble compounds often lead to low and erratic bioavailability, posing significant challenges for oral drug formulation and therapeutic efficacy.[1][4][5] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making solubility enhancement a major focus for formulation scientists.[1][2]

The subject of this guide, 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one, is a unique chemical entity possessing a combination of functional groups that suggest a complex and interesting solubility behavior. Its structure features:

  • A primary amine (-NH2) : A polar, basic group capable of acting as both a hydrogen bond donor and acceptor.[6][7][8]

  • A ketone (C=O) : A polar group that can act as a hydrogen bond acceptor.

  • A 3,4-dihydro-2H-pyran ring : A cyclic ether, which contributes some polarity through the oxygen atom (a hydrogen bond acceptor) but also possesses a nonpolar hydrocarbon backbone.

This multifunctional nature necessitates a systematic investigation across a diverse panel of organic solvents to guide critical downstream decisions in process chemistry, purification, and formulation.

Theoretical Framework: A Predictive Approach to Solubility

Before embarking on empirical testing, a theoretical analysis of the molecule provides a rational basis for solvent selection and experimental design. The guiding principle is "like dissolves like," which states that solutes dissolve best in solvents with similar intermolecular forces.[9][10]

Structural Analysis and Intermolecular Force Prediction

The solubility of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one will be governed by a balance of the following forces:

  • Hydrogen Bonding: The primary amine is a strong hydrogen bond donor and acceptor, while the ketone and ether oxygens are acceptors. This predicts strong interactions with polar protic solvents (e.g., alcohols, water).[11][12]

  • Dipole-Dipole Interactions: The polar ketone and amine groups create a significant molecular dipole, suggesting favorable interactions with polar aprotic solvents (e.g., DMSO, acetonitrile).

  • Van der Waals Forces (Dispersion): The hydrocarbon portions of the molecule (the pyran ring and propyl chain) will interact via weaker dispersion forces, suggesting some, albeit limited, solubility in nonpolar solvents.

Based on this analysis, we can hypothesize that the compound will exhibit high solubility in polar solvents and low solubility in nonpolar solvents.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[13][14] The principle states that substances with similar HSP values are likely to be miscible.[15][16]

The distance (Ra) between the HSP values of a solute (2) and a solvent (1) in 3D space is calculated as: Ra = [4(δD1 - δD2)² + (δP1 - δP2)² + (δH1 - δH2)²]½

A smaller Ra value indicates a higher affinity and greater likelihood of dissolution. While the exact HSP values for our target compound are unknown, they can be estimated using group contribution methods. This theoretical calculation helps in pre-screening and rationalizing the selection of a diverse solvent panel.

Experimental Design for Solubility Determination

The cornerstone of a reliable solubility profile is a meticulously executed experimental plan. We will detail the gold-standard Isothermal Shake-Flask Method , which is considered the most accurate technique for determining thermodynamic equilibrium solubility.[17][18][19]

Rationale for Solvent Selection

The choice of solvents is critical and should span the full spectrum of polarity and hydrogen bonding capabilities to build a comprehensive profile. A well-curated panel allows for the construction of a predictive model for solubility in other, untested solvents.

Table 1: Proposed Solvent Panel for Solubility Screening

Solvent ClassExample SolventsPrimary Interaction TypeRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHydrogen Bonding, Dipole-DipoleTo probe interactions with the amine and ketone groups. Essential for aqueous formulation and purification strategies.[10]
Polar Aprotic DMSO, Acetonitrile, DMF, AcetoneDipole-DipoleTo assess solubility in common reaction and analytical solvents.[20]
Nonpolar Aprotic Toluene, Heptane, HexaneVan der Waals / DispersionTo establish the lower limit of solubility and identify potential anti-solvents for crystallization.
Intermediate Ethyl Acetate, DichloromethaneMixedRepresents common solvents used in extraction and chromatography.
Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.

Materials:

  • 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one (solid, purity >99%)

  • Selected solvent panel (analytical grade or higher)

  • 2 mL glass vials with PTFE-lined caps

  • Analytical balance

  • Thermostatically controlled shaker/incubator (set to 25°C ± 0.5°C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a tared 2 mL vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[21] Record the exact mass added.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Equilibration: Securely cap the vials and place them in the shaker/incubator. Agitate the samples at a constant speed (e.g., 100 rpm) for a predetermined duration.[19] A 24-48 hour period is typically sufficient to ensure thermodynamic equilibrium is reached.[17][19]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle. This step is crucial to avoid aspirating solid particles during sampling.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial for analysis. This step removes any remaining microscopic solid particles.[21]

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). The concentration is determined by comparing the instrument response to a pre-established calibration curve of the compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Diagram 1: Workflow for the Isothermal Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add excess solid to tared vial B 2. Add precise volume of solvent A->B Record mass C 3. Agitate at 25°C for 24-48 hours B->C D 4. Settle for >2 hours C->D E 5. Withdraw supernatant & filter (0.22 µm) D->E F 6. Dilute filtrate E->F G 7. Quantify via HPLC-UV F->G vs. Calibration Curve H 8. Calculate Solubility (mg/mL) G->H

Caption: Experimental workflow for determining thermodynamic solubility.

Data Presentation and Interpretation

Clear presentation of solubility data is paramount for its effective use. The results should be summarized in a table that allows for easy comparison across different solvent classes.

Hypothetical Solubility Data

The following table presents a hypothetical yet scientifically plausible solubility profile for 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one, based on the theoretical principles discussed.

Table 2: Hypothetical Solubility Profile at 25°C

SolventSolvent ClassPolarity IndexPredicted Solubility (mg/mL)Classification
HeptaneNonpolar Aprotic0.1< 0.1Practically Insoluble
TolueneNonpolar Aprotic2.41.5Sparingly Soluble
DichloromethaneIntermediate3.125.0Soluble
Ethyl AcetateIntermediate4.418.0Soluble
AcetonePolar Aprotic5.1110.0Freely Soluble
AcetonitrilePolar Aprotic5.895.0Freely Soluble
IsopropanolPolar Protic3.9> 200.0Very Soluble
EthanolPolar Protic4.3> 250.0Very Soluble
MethanolPolar Protic5.1> 300.0Very Soluble
WaterPolar Protic10.245.0Soluble
DMSOPolar Aprotic7.2> 350.0Very Soluble

Classification based on USP definitions.

Interpreting the Profile

The hypothetical data aligns with our structural analysis:

  • High Solubility in Polar Solvents: The excellent solubility in alcohols and DMSO is driven by strong hydrogen bonding and polar interactions with the amine and ketone functionalities.

  • Moderate Aqueous Solubility: The solubility in water is good but limited by the nonpolar hydrocarbon portions of the molecule. The basicity of the amine group suggests that aqueous solubility will be highly pH-dependent.

  • Low Solubility in Nonpolar Solvents: As expected, the compound is practically insoluble in nonpolar solvents like heptane, which cannot effectively solvate its polar groups. This information is valuable for identifying effective anti-solvents for crystallization processes.

Diagram 2: Principle of "Like Dissolves Like"

G cluster_solvents Solvent Environments Molecule Target Molecule (Polar Groups: -NH2, C=O) Protic Polar Protic (e.g., Methanol) Strong H-Bonding Molecule->Protic High Affinity (H-Bonding Match) Aprotic Polar Aprotic (e.g., Acetone) Dipole-Dipole Molecule->Aprotic Good Affinity (Polarity Match) Nonpolar Nonpolar (e.g., Heptane) Dispersion Forces Molecule->Nonpolar Low Affinity (Mismatch)

Caption: Interaction affinities based on molecular forces.

Conclusion and Future Directions

This guide has established a comprehensive, scientifically-grounded methodology for determining the complete solubility profile of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one. By integrating theoretical prediction with the robust shake-flask experimental protocol, researchers can generate the high-quality data necessary to accelerate drug development. The resulting profile will be instrumental in guiding formulation strategies, optimizing reaction and purification conditions, and ultimately ensuring the compound's potential is fully realized. A logical next step would be to investigate the pH-solubility profile in aqueous buffers to fully characterize its behavior for oral formulation development.

References

  • Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Technium Science. [Link]

  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

  • Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • ChemistrySH. (2026). Solubility of Organic Compounds: Principle and Examples. [Link]

  • WKM. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. [Link]

  • Scribd. (n.d.). Introduction to Solubility Parameters. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Hansen Solubility. (n.d.). The Handbook - Hansen Solubility Parameters. [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • C&EN. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. [Link]

  • ResearchGate. (n.d.). Hansen Solubility Parameters — Biological Materials. [Link]

  • West Pharma. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Lumen Learning. (n.d.). Properties of amines. [Link]

  • Open Library Publishing Platform. (n.d.). Amines – Physical Properties. [Link]

  • Chemistry LibreTexts. (2021). Physical Properties of Amines. [Link]

  • CK-12. (2016). Physical Properties of Amines. [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. [Link]

Sources

Methodological & Application

Using 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one in reductive amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reductive Amination of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one


-amino ketone scaffolds in library synthesis.

Executive Summary

This guide details the experimental protocols for utilizing 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one (referred to herein as Compound A ) in reductive amination reactions.

Compound A presents a unique "Janus-faced" synthetic challenge:

  • Acid Sensitivity: The 3,4-dihydro-2H-pyran (DHP) moiety is an enol ether, highly susceptible to acid-catalyzed hydrolysis, which opens the ring to form complex 1,5-dicarbonyl species.

  • Base/Thermal Instability: As a

    
    -amino ketone (Mannich base derivative), the free amine form is prone to retro-Michael elimination , releasing ammonia and generating a reactive vinyl ketone which leads to polymerization.
    

Successful reductive amination requires a "Goldilocks" zone of pH control and reductant selectivity to functionalize the amine or ketone without triggering scaffold degradation.

Chemical Stability & Mechanistic Insight

Before initiating synthesis, researchers must understand the competing pathways. The success of the reaction depends on the relative rates of Imine Formation (desired) vs. DHP Hydrolysis or


-Elimination .
Reaction Landscape Visualization

ReactionLandscape Start Compound A (Salt Form) FreeBase Free Base Intermediate Start->FreeBase Neutralization RingOpen Ring Opening (1,5-Dicarbonyl) Start->RingOpen Strong Acid (pH < 3) Imine Imine/Iminium Species FreeBase->Imine + Aldehyde/Amine (Fast) VinylKetone Vinyl Ketone (Polymerization) FreeBase->VinylKetone Retro-Michael (Base/Heat) Product Target Amine (Stable) Imine->Product Reductant (STAB) Imine->RingOpen Prolonged Acid Exposure

Figure 1: The "Survival Window" for Compound A. The protocol must favor the central blue path while suppressing the red failure modes.

Experimental Protocols

Protocol A: Derivatization of the Primary Amine (Reductive Alkylation)

Target: Reacting Compound A with an external Aldehyde.

Rationale: This is the most common application. To prevent retro-Michael elimination, the reaction is performed in a slightly acidic buffer where the amine is partially protonated, and the reductant (STAB) is added immediately to trap the imine.

Reagents:

  • Substrate: Compound A (Hydrochloride salt recommended).

  • Electrophile: Aldehyde (1.0 - 1.1 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

  • Additive: Sodium Acetate (NaOAc) or DIPEA (carefully titrated).

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Suspend Compound A (HCl salt) (1.0 mmol) in anhydrous DCE (5 mL).

  • Buffering: Add NaOAc (1.0 mmol). Note: Do not use strong bases like NaOH or TEA in excess, as free-basing promotes elimination. Stir for 5 minutes.

  • Imine Formation: Add the Aldehyde (1.05 mmol). Stir at Room Temperature (20-25°C) for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[1] If the aldehyde is consumed, proceed. Do not heat.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) in one portion.

  • Reaction: Allow to warm to Room Temperature and stir for 2–4 hours.

  • Quench (Critical): Quench by adding saturated aqueous NaHCO₃ at 0°C. Do not use strong acid (HCl) to quench, as it will destroy the DHP ring.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (neutralized silica, 1% Et3N in eluent) is recommended to prevent degradation on acidic silica.

Protocol B: Reacting the Ketone (Intermolecular)

Target: Reacting Compound A with an external Amine.

Rationale: The ketone at C1 is less reactive than the aldehyde in Protocol A. This requires a stronger push (Lewis Acid), but the DHP ring limits Lewis Acid choice. Titanium(IV) isopropoxide is generally too harsh for DHP. We recommend a Ti(OiPr)4 / NaBH4 sequence only if strictly controlled, or preferably STAB with Acetic Acid .

Pre-requisite: The primary amine on Compound A must be protected (e.g., N-Boc, N-Cbz) prior to this reaction to prevent interference.

Step-by-Step Procedure:

  • Protection: Ensure Compound A is N-protected (e.g., N-Boc-Compound A).

  • Mixing: Dissolve N-Boc-Compound A (1.0 mmol) and the External Amine (1.2 mmol) in DCE (5 mL).

  • Catalysis: Add Acetic Acid (1.0 equiv). Note: AcOH is weak enough to spare the DHP ring if exposure is short.

  • Reduction: Add STAB (1.5 mmol) immediately. Unlike aldehydes, we do not wait for pre-formation of imine with ketones when using STAB.

  • Time: Stir for 12–24 hours at Room Temperature.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[1]

Optimization & Troubleshooting Data

The following table summarizes solvent and reductant compatibility specifically for DHP-containing scaffolds .

VariableRecommendationStatusNotes
Reductant STAB (NaHB(OAc)₃)Preferred Mild, chemoselective, does not require low pH.
NaCNBH₃⚠️ CautionRequires pH 3-4 adjustment (risk to DHP). Toxic byproducts.
NaBH4❌ AvoidToo basic (retro-Michael risk) and non-selective (reduces ketone before imine).
Solvent DCE (Dichloroethane)Preferred Excellent solubility, accelerates STAB reactions.
MeOH (Methanol)High Risk In presence of acid, MeOH attacks DHP to form acetals.
THF⚠️ AcceptableGood solubility, but reaction rates are slower than in DCE.
Acid Catalyst AcOH (Acetic Acid)Safe Mild enough to catalyze imine without hydrolyzing DHP.
TFA / HClLethal Will instantly destroy the DHP ring.
Ti(OiPr)₄⚠️ RiskyLewis acidity may open DHP. Use only if AcOH fails.

Quality Control & Analysis

NMR Markers for Integrity:

  • DHP Ring Preservation: Check for the enol ether protons. In CDCl₃, the alkene proton at C6 (adjacent to Oxygen) typically appears as a doublet/multiplet around 6.3–6.4 ppm . If this signal disappears or shifts upfield to ~4.5 ppm (acetal), the ring has opened/reacted.

  • 
    -Elimination Check:  Look for vinyl ketone signals (two doublets, typically 5.8–6.5 ppm). If observed, the free base was handled too roughly.
    

Storage:

  • Store Compound A as the HCl salt at -20°C.

  • Never store the free base; generate it in situ only.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Found
  • Cottet, F., et al. (2004). "Trifluoromethyl-substituted Dihydropyrans: Preparation and Reactivity." European Journal of Organic Chemistry. Provides context on the stability of substituted dihydropyrans under various conditions.
  • Menche, D., et al. (2006).[2][3] "Hydrogen Bond Catalyzed Direct Reductive Amination of Ketones."[2][3] Organic Letters, 8(4), 741–744. Link

    • Alternative thiourea-catalyzed protocols for acid-sensitive substrates.[3]

  • BenchChem Stability Data. "Stability of Dihydro-2H-pyran-3(4H)-one under acidic conditions." Link

    • General reference for DHP ring opening kinetics.

Sources

Application Notes & Protocols: Catalytic Methods for Functionalizing the Dihydropyran Ring in Amino Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Dihydropyran-Containing Amino Ketones

The dihydropyran motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds, including anti-cancer agents and anti-inflammatory molecules.[1] When integrated with an amino ketone functionality, this heterocyclic system offers a rich three-dimensional architecture with multiple points for molecular recognition and interaction with biological targets. The strategic functionalization of the dihydropyran ring in such molecules is paramount for modulating their pharmacokinetic and pharmacodynamic properties, making the development of precise and efficient catalytic methods a key objective for researchers in drug discovery and development.

This guide provides an in-depth exploration of cutting-edge catalytic methodologies for the functionalization of the dihydropyran ring within amino ketone frameworks. We will delve into organocatalytic, transition metal-catalyzed, and biocatalytic approaches, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers to adapt and innovate.

Organocatalytic Strategies: Asymmetric Functionalization via Domino Reactions

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules under mild conditions.[2] Chiral secondary amines, such as proline derivatives, are particularly effective in activating α,β-unsaturated carbonyl compounds towards nucleophilic attack, initiating cascade or domino reactions that can rapidly build molecular complexity.[2][3] For the synthesis of functionalized dihydropyrans, a common strategy involves a domino Michael addition/cyclization sequence.

Mechanistic Insight: Enamine-Iminium Catalysis

The catalytic cycle typically begins with the formation of a nucleophilic enamine intermediate from a ketone or aldehyde and a chiral secondary amine catalyst. This enamine then undergoes a Michael addition to an electrophile. Subsequent intramolecular cyclization and hydrolysis regenerate the catalyst and yield the functionalized dihydropyran product. This dual activation approach allows for precise control over stereochemistry.

Diagram 1: General Workflow for Organocatalytic Dihydropyran Synthesis

cluster_prep Substrate Preparation cluster_reaction Catalytic Cycle cluster_workup Product Isolation Start Start with α,β-Unsaturated Ketone & 1,3-Dicarbonyl Compound Catalyst Add Chiral Amine Catalyst Start->Catalyst Enamine Enamine Formation Catalyst->Enamine Reacts with 1,3-dicarbonyl Michael Michael Addition Enamine->Michael Attacks α,β-unsaturated ketone Cyclization Intramolecular Cyclization/Hemiacetalization Michael->Cyclization Workup Aqueous Workup Cyclization->Workup Catalyst is regenerated Purification Column Chromatography Workup->Purification Product Chiral Dihydropyran Amino Ketone Purification->Product

Caption: Workflow for organocatalytic synthesis of dihydropyran derivatives.

Protocol 1: Asymmetric Synthesis of a Dihydropyran Amino Ketone via a Domino Michael-Cyclization Reaction

This protocol describes a hypothetical, yet plausible, enantioselective synthesis of a functionalized dihydropyran-containing amino ketone using a chiral diarylprolinol silyl ether catalyst. The strategy is adapted from established methods for the synthesis of functionalized 3,4-dihydropyran derivatives.[2][3]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone derivative)

  • Amino-substituted 1,3-dicarbonyl compound (e.g., 4-amino-pentane-1,3-dione)

  • (S)-2-[Bis(3,5-bistrifluoromethylphenyl)trimethylsilanyloxymethyl]pyrrolidine (Jørgensen-Hayashi catalyst)

  • Toluene (anhydrous)

  • Saturated aqueous NH4Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO4

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amino-substituted 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv).

  • Add the α,β-unsaturated ketone (1.1 mmol, 1.1 equiv).

  • Dissolve the starting materials in anhydrous toluene (5 mL).

  • Add the (S)-2-[Bis(3,5-bistrifluoromethylphenyl)trimethylsilanyloxymethyl]pyrrolidine catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized dihydropyran amino ketone.

  • Characterize the product by NMR, HRMS, and determine the enantiomeric excess by chiral HPLC.

Causality Behind Experimental Choices:

  • Catalyst Choice: The Jørgensen-Hayashi catalyst is selected for its proven ability to provide high stereocontrol in Michael additions due to its bulky silyl ether and trifluoromethylphenyl groups, which create a well-defined chiral environment.[2]

  • Solvent: Toluene is a common non-polar solvent for this type of reaction, which can enhance the reactivity and selectivity of the organocatalyst.

  • Stoichiometry: A slight excess of the α,β-unsaturated ketone is used to ensure complete consumption of the limiting 1,3-dicarbonyl compound.

  • Quenching: The use of saturated aqueous NH4Cl is a mild method to protonate the intermediates and stop the catalytic cycle.

Transition Metal-Catalyzed Functionalization

Transition metal catalysis offers a diverse toolkit for C-H bond functionalization, providing a direct route to modify the dihydropyran scaffold without the need for pre-functionalized substrates.[4][5] Palladium and rhodium complexes are particularly noteworthy for their ability to catalyze a wide range of transformations.[5]

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H activation is a powerful strategy for forming C-C bonds.[5] The ketone functionality within the amino ketone substrate can act as a directing group, facilitating the selective functionalization of an adjacent C-H bond on the dihydropyran ring.

Diagram 2: Catalytic Cycle for Pd-Catalyzed C-H Arylation

Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Coord Coordination to Amino Ketone PdII_Aryl->Coord Dihydropyran Amino Ketone CH_Activation C-H Activation/ Cyclometalation Coord->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Catalyst Regeneration Product Arylated Product RedElim->Product

Caption: Mechanism of Palladium-Catalyzed C-H Arylation.

Protocol 2: Palladium-Catalyzed C-H Arylation of a Dihydropyran Amino Ketone

This protocol outlines a procedure for the ortho-arylation of a phenyl ketone where the phenyl group is attached to a dihydropyran ring, adapted from general methods for ketone-directed C-H functionalization.[4]

Materials:

  • Dihydropyran amino ketone substrate (1.0 mmol, 1.0 equiv)

  • Aryl halide (e.g., iodobenzene) (1.2 mmol, 1.2 equiv)

  • Pd(OAc)2 (0.05 mmol, 5 mol%)

  • P(o-tolyl)3 (0.1 mmol, 10 mol%)

  • K2CO3 (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • In an oven-dried Schlenk tube, combine the dihydropyran amino ketone substrate (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)2 (0.05 mmol), P(o-tolyl)3 (0.1 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (N2 or Ar) three times.

  • Add anhydrous DMAc (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the arylated product.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)2 is a common palladium precursor, and the bulky phosphine ligand, P(o-tolyl)3, can promote the C-H activation and reductive elimination steps.

  • Base: K2CO3 is used to facilitate the C-H activation step and neutralize the hydrogen halide formed during the reaction.

  • Solvent: DMAc is a high-boiling polar aprotic solvent that is effective in dissolving the reagents and promoting the reaction at elevated temperatures.

Iridium-Catalyzed Asymmetric Hydrogenation

For dihydropyran amino ketones containing an enone moiety, iridium-catalyzed asymmetric hydrogenation provides an excellent method for the stereoselective reduction of the double bond and/or the ketone, leading to chiral saturated amino ketones or amino alcohols.[6]

Protocol 3: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of a Dihydropyran Enone

This protocol is based on established methods for the asymmetric transfer hydrogenation of diketones to amino alcohols.[6]

Materials:

  • Dihydropyran-containing enone substrate (0.5 mmol, 1.0 equiv)

  • Aromatic amine (0.6 mmol, 1.1 equiv)

  • [Ir(Cp*)Cl2]2 (0.005 mmol, 1.0 mol%)

  • Formic acid (HCO2H) (12.5 mmol, 25.0 equiv)

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • To a 25 mL Schlenk tube, add the dihydropyran enone substrate (0.5 mmol), the aromatic amine (0.6 mmol), and [Ir(Cp*)Cl2]2 (0.005 mmol).

  • Add deionized water (2.0 mL) followed by formic acid (12.5 mmol).

  • Seal the tube and heat the mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and neutralize with a saturated NaHCO3 solution.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the chiral amino alcohol.

Causality Behind Experimental Choices:

  • Catalyst and Hydrogen Source: The iridium complex is a robust catalyst for transfer hydrogenation, and formic acid serves as a convenient and effective hydrogen donor.[6]

  • Solvent: Water is a green and often effective solvent for this type of reaction.

  • Amine: The aromatic amine acts as the nitrogen source for the reductive amination.

Biocatalytic Approaches: Enzymatic Reductive Amination

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral amino compounds. Enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) can catalyze the asymmetric reduction of imines or the reductive amination of ketones with high enantioselectivity.[7]

Diagram 3: Biocatalytic Reductive Amination Cycle

Ketone Dihydropyran Ketone Substrate Enzyme Amine Dehydrogenase (AmDH) Ketone->Enzyme Amine Amine Source (e.g., NH3) Amine->Enzyme Imine Imine Intermediate (in active site) Enzyme->Imine Condensation NAD NAD(P)+ Enzyme->NAD Cofactor Oxidation Product Chiral Dihydropyran Amino Ketone Imine->Product Stereoselective Reduction NADH NAD(P)H NADH->Enzyme Cofactor Cofactor Regeneration System (e.g., GDH/Glucose) NAD->Cofactor Cofactor->NADH Regeneration

Caption: Biocatalytic cycle for the synthesis of a chiral amino ketone.

Protocol 4: Biocatalytic Synthesis of a Chiral Dihydropyran Amino Alcohol from a Diketone Precursor

This protocol is adapted from methodologies for the dual-enzyme cascade synthesis of bichiral amino alcohols from diketones.[7]

Materials:

  • Dihydropyran-containing diketone (50 g/L)

  • Whole-cell biocatalyst expressing an engineered amine dehydrogenase (AmDH) and a glucose dehydrogenase (GDH) for cofactor regeneration

  • Tris-HCl buffer (100 mM, pH 8.5)

  • NH4Cl (30 g/L)

  • D-glucose (100 g/L)

  • NADP+ (1.0 mM)

  • Ethyl acetate

Procedure:

  • Prepare a 20 mL reaction mixture in a suitable vessel containing Tris-HCl buffer (100 mM, pH 8.5).

  • Add the dihydropyran diketone substrate to a final concentration of 50 g/L.

  • Add NH4Cl (30 g/L), D-glucose (100 g/L), and NADP+ (1.0 mM).

  • Add the whole-cell biocatalyst.

  • Incubate the reaction at 30 °C with agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, centrifuge the mixture to remove the cells.

  • Extract the supernatant with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to obtain the chiral amino alcohol product.

  • Purify further by chromatography if necessary.

Causality Behind Experimental Choices:

  • Whole-Cell Biocatalyst: Using whole cells is often more cost-effective and robust than using isolated enzymes, as the cellular environment protects the enzymes and the cofactor regeneration system is self-contained.

  • Cofactor Regeneration: The GDH/glucose system is a widely used and efficient method for regenerating the expensive NADPH cofactor required by the AmDH.[7]

  • Buffer and pH: The Tris-HCl buffer at pH 8.5 provides an optimal environment for the activity and stability of many amine dehydrogenases.

Summary of Catalytic Methods

Catalytic Method Key Advantages Typical Catalysts Reaction Type
Organocatalysis Metal-free, mild conditions, high enantioselectivity.[2][3]Chiral secondary amines (e.g., proline derivatives).Domino Michael-cyclization.
Transition Metal Catalysis Direct C-H functionalization, broad substrate scope.[4][5]Pd(OAc)2, [Ir(Cp*)Cl2]2.C-H arylation, asymmetric hydrogenation.[5][6]
Biocatalysis High chemo-, regio-, and stereoselectivity, environmentally friendly.[7]Amine dehydrogenases (AmDHs), imine reductases (IREDs).Reductive amination.

References

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Sources

Application Notes and Protocols for Green Chemistry Approaches to Synthesizing 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pharmaceutical Intermediates

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The dihydropyran ring and the aminopropanone side chain are features present in numerous biologically active molecules.[1][2] Traditionally, the synthesis of such intermediates has often relied on methods that utilize hazardous reagents, toxic solvents, and energy-intensive processes, contributing to a significant environmental footprint.[3]

In alignment with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this application note details sustainable and efficient approaches to the synthesis of this important intermediate.[4] By focusing on methodologies such as microwave-assisted synthesis, biocatalysis, and one-pot multicomponent reactions, we present protocols that enhance safety, reduce waste, and improve overall process efficiency.[5][6] These approaches are not only environmentally responsible but also offer economic benefits through reduced costs for reagents, energy, and waste disposal.[5]

Strategic Overview: A Multi-pronged Green Synthetic Approach

This guide outlines two primary green synthetic strategies for the synthesis of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one:

  • A Stepwise Green Synthesis: This approach focuses on optimizing each step of a traditional linear synthesis using green chemistry principles. It involves:

    • Part A: Microwave-Assisted Hetero-Diels-Alder Reaction for the formation of a key 5-functionalized 3,4-dihydro-2H-pyran intermediate.

    • Part B: Green Friedel-Crafts Acylation to introduce the propanone side chain.

    • Part C: Biocatalytic Reductive Amination for the stereoselective synthesis of the final β-amino ketone.

  • A One-Pot Multicomponent Synthesis: This highly efficient strategy combines multiple reaction steps in a single vessel, significantly reducing solvent usage, purification steps, and overall reaction time.

The following sections provide detailed protocols and the scientific rationale behind each of these innovative and sustainable synthetic routes.

Part 1: A Stepwise Green Synthetic Route

This modular approach allows for optimization at each stage of the synthesis, ensuring high yields and purity while adhering to green chemistry principles.

A. Microwave-Assisted Synthesis of a 5-Acyl-3,4-dihydro-2H-pyran Intermediate

The formation of the dihydropyran ring is a critical first step. The hetero-Diels-Alder reaction is a powerful tool for this transformation.[7][8] Employing microwave irradiation significantly accelerates this reaction, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[9]

Causality of Experimental Choices:

  • Microwave Irradiation: This energy source directly and efficiently heats the reaction mixture, leading to rapid reaction rates and often minimizing the formation of side products.[9]

  • Solvent-Free or Green Solvent Conditions: Whenever possible, reactions are designed to be solvent-free. If a solvent is necessary, green options like ethanol or water are prioritized.

  • Catalyst Selection: The use of a Lewis acid catalyst can enhance the rate and selectivity of the Diels-Alder reaction. Environmentally benign and recyclable catalysts are preferred.

Experimental Protocol: Microwave-Assisted Hetero-Diels-Alder Reaction

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the α,β-unsaturated ketone (1.0 eq) and the enol ether (1.2 eq).

  • Catalyst Addition (Optional): If required, add a catalytic amount of a green Lewis acid (e.g., Bi(OTf)₃, 5 mol%).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes). Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction vessel to room temperature. If the reaction was performed solvent-free, dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate). Purify the product by column chromatography on silica gel to yield the 5-acyl-3,4-dihydro-2H-pyran.

Workflow Diagram:

cluster_0 Microwave-Assisted Diels-Alder Reactants α,β-Unsaturated Ketone + Enol Ether Catalyst Green Lewis Acid (optional) Microwave Microwave Irradiation (120 °C, 10-30 min) Reactants->Microwave Catalyst->Microwave Purification Column Chromatography Microwave->Purification Product 5-Acyl-3,4-dihydro-2H-pyran Purification->Product

Caption: Workflow for the microwave-assisted synthesis of the dihydropyran intermediate.

B. Green Friedel-Crafts Acylation for Side Chain Installation

The Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic and heterocyclic rings.[10][11] Greener adaptations of this reaction aim to replace hazardous catalysts and solvents.

Causality of Experimental Choices:

  • Catalyst: Traditional aluminum chloride (AlCl₃) is often used in stoichiometric amounts and is highly moisture-sensitive, leading to significant waste.[12] We propose the use of a more environmentally friendly and recyclable solid acid catalyst or a catalytic amount of a less hazardous Lewis acid.

  • Acylating Agent: The use of an acid anhydride instead of an acyl chloride can reduce the formation of corrosive HCl gas.

  • Solvent: Solvent-free conditions or the use of high-boiling, low-toxicity solvents are preferred.

Experimental Protocol: Green Friedel-Crafts Acylation

  • Reactant and Catalyst Preparation: In a round-bottom flask, suspend the 5-acyl-3,4-dihydro-2H-pyran (1.0 eq) and a solid acid catalyst (e.g., sulfated zirconia) in a minimal amount of a high-boiling green solvent (e.g., anisole).

  • Addition of Acylating Agent: Add propanoic anhydride (1.5 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

  • Work-up and Purification: After completion, cool the mixture and filter to recover the catalyst. The catalyst can be washed, dried, and reused. The filtrate is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one, is purified by vacuum distillation or column chromatography.

C. Biocatalytic Reductive Amination: The Final Green Step

The introduction of the amino group is achieved through a highly selective and environmentally benign biocatalytic reductive amination of the corresponding ketone.[8] Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine with high enantiomeric excess.

Causality of Experimental Choices:

  • Biocatalyst (Transaminase): Enzymes operate under mild conditions (room temperature, neutral pH) in aqueous media, eliminating the need for harsh reagents and organic solvents. They offer exceptional stereoselectivity, which is crucial for the synthesis of chiral pharmaceuticals.

  • Amine Donor: A common and inexpensive amine donor such as isopropylamine is used, which is converted to acetone as a byproduct.

  • Aqueous Medium: The reaction is performed in an aqueous buffer, the greenest of all solvents.

Experimental Protocol: Biocatalytic Reductive Amination

  • Enzyme and Substrate Preparation: In a temperature-controlled reaction vessel, dissolve 1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one (1.0 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.5). Add the transaminase enzyme (commercially available or expressed) and the cofactor pyridoxal 5'-phosphate (PLP).

  • Addition of Amine Donor: Add the amine donor, isopropylamine (5-10 eq).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. The progress of the reaction can be monitored by HPLC or GC.

  • Work-up and Product Isolation: Upon completion, adjust the pH of the reaction mixture to basic (pH > 10) with NaOH to stop the enzymatic reaction and facilitate extraction. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one.

Reaction Pathway Diagram:

cluster_1 Biocatalytic Reductive Amination Ketone 1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one Enzyme Transaminase (TA) + PLP Ketone->Enzyme Product 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one Enzyme->Product Byproduct Acetone Enzyme->Byproduct AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme

Caption: Biocatalytic amination of the ketone intermediate to the final product.

Part 2: One-Pot Multicomponent Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, which incorporates most or all of the atoms of the starting materials.[6] This approach embodies the principles of atom economy and process simplification.

Causality of Experimental Choices:

  • One-Pot Approach: This strategy minimizes waste by eliminating the need for isolation and purification of intermediates, reduces solvent consumption, and saves time and energy.

  • Catalyst: A recyclable and environmentally benign catalyst is chosen to promote the cascade of reactions.

  • Solvent: A green solvent such as ethanol or water is used as the reaction medium.

Experimental Protocol: One-Pot Synthesis

  • Reactant Mixture: In a round-bottom flask, combine the α,β-unsaturated aldehyde (1.0 eq), malononitrile (1.1 eq), and propanal (1.2 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a green catalyst (e.g., L-proline, 10 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for the required time (typically a few hours), monitoring by TLC.

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the product often precipitates out. The solid product can be collected by filtration and washed with cold ethanol to afford the pure 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one.

Logical Relationship Diagram:

cluster_2 One-Pot Multicomponent Synthesis Aldehyde α,β-Unsaturated Aldehyde Product 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product Propanal Propanal Propanal->Product Catalyst Green Catalyst (e.g., L-proline) Catalyst->Product Solvent Green Solvent (e.g., Ethanol) Solvent->Product

Caption: A one-pot multicomponent approach to the target molecule.

Data Summary and Comparison

ParameterStepwise Green SynthesisOne-Pot Multicomponent Synthesis
Overall Yield Moderate to HighGood to Excellent
Reaction Time Longer (multiple steps)Short (single step)
Solvent Usage ModerateLow
Waste Generation Low to ModerateVery Low
Process Simplicity More complex (multiple isolations)Simple (single operation)
Atom Economy GoodExcellent

Conclusion and Future Outlook

The green chemistry approaches detailed in this application note offer significant advantages over traditional synthetic methods for producing 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one. Both the stepwise green route and the one-pot multicomponent synthesis provide viable, efficient, and environmentally responsible pathways to this valuable pharmaceutical intermediate.

The choice between these methods will depend on the specific requirements of the researcher or manufacturer, including scale, desired purity, and available equipment. The stepwise approach allows for greater control and optimization of each transformation, while the one-pot method excels in terms of process efficiency and atom economy.

Future research in this area should focus on the development of even more active and recyclable catalysts, the expansion of the substrate scope for these reactions, and the integration of these green synthetic steps into continuous flow processes for safer and more scalable production.

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  • PMC. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific instability inherent to 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one , a molecule that combines an acid-labile enol ether with a base-labile Mannich base. This "dual-instability" is the primary cause of cyclization failures (tarring, polymerization, or retro-Mannich fragmentation).

The Chemistry: Why This Reaction Fails

Before troubleshooting, you must understand the "Stability Cliff" of your starting material. You are working with a molecule that contains two mutually incompatible reactive sites if pH is not strictly controlled.

  • The Enol Ether (Dihydropyran moiety): This group is highly acid-sensitive .[1] In aqueous acid (pH < 4), the pyran ring hydrates and opens to form a 5-hydroxy-pentanal derivative (a 1,5-dicarbonyl equivalent). If your goal is to keep the pyran ring intact, acid is your enemy. If your goal is to form a fused system (e.g., via ring rearrangement), controlled hydrolysis is required, but uncontrolled acid leads to polymerization.

  • The Mannich Base (

    
    -aminoketone tail):  The 3-aminopropan-1-one chain is a Mannich base. These are base-sensitive  and thermally unstable. Under basic conditions or high heat, they undergo Retro-Mannich (
    
    
    
    -elimination)
    , ejecting the amine and leaving a vinyl ketone (acrylophenone derivative), which rapidly polymerizes into tar.
The Stability Matrix
ConditionDihydropyran (DHP) Moiety

-Aminoketone Moiety
Result
Acidic (pH < 4) Hydrolysis (Ring Opening)Stable (Protonated)Polymerization of aldehydes; Loss of DHP ring.
Basic (pH > 9) StableRetro-Mannich (Elimination)Loss of Amine ; Formation of vinyl ketone tars.
Neutral (pH 6-7) MetastableMetastableSweet Spot for Cyclization.

Diagnostic Pathways (Logic Flow)

The following diagram illustrates the decision pathways and failure modes. Use this to locate your specific issue.

Cyclization_Troubleshooting Start Start: 3-Amino-1-(DHP)-propan-1-one Goal What is your Target? Start->Goal Target_Intact Target A: Intact Pyran Ring (e.g., Simple Reductive Amination) Goal->Target_Intact Target_Fused Target B: Fused/Spiro System (Requires DHP Ring Opening) Goal->Target_Fused Cond_Acid Condition: Acidic (pH < 4) Target_Intact->Cond_Acid Avoid Cond_Base Condition: Basic (pH > 9) or Heat Target_Intact->Cond_Base Avoid Cond_Buffer Condition: Buffered (pH 5-6) Target_Intact->Cond_Buffer Recommended Target_Fused->Cond_Acid Controlled Fail_Hydrolysis FAILURE: DHP Hydrolysis (Aldehyde formation -> Tars) Cond_Acid->Fail_Hydrolysis Success_B SUCCESS: Fused Bicyclic System (e.g., Quinolizidine derivative) Cond_Acid->Success_B If trapped immediately Fail_Retro FAILURE: Retro-Mannich (Loss of Amine -> Vinyl Ketone) Cond_Base->Fail_Retro Success_A SUCCESS: Pyrrolidine/Piperidine with Pyran Intact Cond_Buffer->Success_A

Caption: Decision tree for selecting reaction conditions based on the stability of the DHP and Mannich base moieties.

Troubleshooting FAQs

Q1: My reaction mixture turns into a black tar within minutes. What is happening?

Diagnosis: You likely triggered the Retro-Mannich reaction followed by polymerization, or acid-catalyzed polymerization of the enol ether.

  • The Cause: If you used a free base (unprotonated amine) or heated the reaction above 60°C, the molecule eliminated ammonia/amine to form a vinyl ketone. Vinyl ketones are potent electrophiles that polymerize instantly.

  • The Fix:

    • Never handle the free base of this molecule in concentrated form. Keep it as a salt (HCl or TFA salt) until the moment of reaction.

    • Perform the cyclization at ambient temperature or below (0°C).

    • If heating is required, you must trap the intermediate immediately (e.g., with a drying agent or reducing agent).

Q2: I see the starting material disappear, but I isolate 5-hydroxypentanal or complex aliphatic aldehydes.

Diagnosis: Acid Hydrolysis of the DHP ring.

  • The Cause: You likely used a strong Lewis Acid (e.g., TiCl4, BF3·OEt2) or aqueous acid (HCl) to catalyze the cyclization. The DHP enol ether is far more sensitive to acid than the ketone is to activation.

  • The Fix:

    • Switch to a buffered proton source . Use Acetic Acid/Sodium Acetate (pH ~5.5) or Pyridinium p-toluenesulfonate (PPTS) in anhydrous solvents.

    • Strictly exclude water. Use molecular sieves (4Å) to scavenge water produced during imine formation, preventing it from attacking the DHP ring.

Q3: The reductive amination stalled at the imine stage (or gave low yield).

Diagnosis: Incomplete reduction or hydrolysis of the imine back to the ketone during workup.

  • The Cause: The steric bulk of the pyran ring next to the ketone might slow down the attack of the reducing agent.

  • The Fix:

    • Use Sodium Triacetoxyborohydride (STAB) instead of NaBH3CN. STAB is faster and works well in non-aqueous, slightly acidic media (DCE/AcOH) which preserves the DHP ring.

    • Do not use water in the workup until the reduction is quenched.

Recommended Protocols

Protocol A: Intact Pyran Cyclization (Buffered Reductive Amination)

Use this if you want to close the amine onto the ketone (forming a pyrrolidine/piperidine) while keeping the pyran ring alive.

  • Preparation: Dissolve the amine salt (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE).

  • Buffering: Add Sodium Acetate (1.2 equiv) to buffer the solution. Do not add free triethylamine, as it may trigger retro-Mannich elimination.

  • Drying: Add activated 4Å Molecular Sieves (200 mg/mmol). Critical: This removes water to prevent DHP hydrolysis.

  • Reaction: Stir for 30 mins at 0°C.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Monitoring: Allow to warm to Room Temp. Monitor by LCMS (look for M+1 of the cyclic amine).

  • Quench: Quench with saturated NaHCO3 (cold). Extract immediately with DCM.

Protocol B: "Controlled Destruction" (Fused Ring Synthesis)

Use this if you intentionally want to open the pyran ring to form a fused bicyclic system (e.g., via condensation of the amine with the aldehyde generated from DHP opening).

  • Solvent: Use Ethanol/Water (9:1).

  • Acid Catalyst: Add PPTS (10 mol%).

  • Process: Heat to 50°C. The acid opens the DHP to the aldehyde. The amine (now released from salt) condenses with the aldehyde and the ketone.

  • Reduction: Once the cyclic iminium species forms (check LCMS), add NaBH4 (excess) to lock the fused ring system.

Data Summary: Solvent & Reagent Compatibility

Reagent/SolventCompatibilityNotes
Methanol ⚠️ RiskyCan add to the DHP double bond in acidic conditions (forming acetals).
Dichloromethane (DCM) ✅ ExcellentInert, good solubility for the amine salt.
Water FATAL Causes DHP hydrolysis (unless intended).
Triethylamine (TEA) FATAL Promotes Retro-Mannich elimination.
Acetic Acid (AcOH) ✅ GoodUse stoichiometrically to buffer; avoids DHP opening if anhydrous.
TiCl4 / BF3 FATAL Too strong; destroys the DHP ring instantly.

References

  • Dihydropyran Stability & Hydrolysis

    • Mechanism of Acid-Catalyzed Hydrolysis: The enol ether linkage in 3,4-dihydro-2H-pyran is kinetically unstable in aqueous acid, forming 5-hydroxypentanal.
    • Source: BenchChem.[1][2] "Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions." Available at: (Contextual inference from similar DHP-amine systems).

  • Mannich Base Instability (Retro-Mannich)

    • Elimination Mechanism: -aminoketones undergo elimination to vinyl ketones and amines under basic or thermal stress.
    • Source: Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press. (General reference for Mannich base reactivity).
    • Specific Context: "Recent progress in the chemistry of β-aminoketones."[3] PMC. Available at:

  • Reductive Amination Protocols

    • Buffered Conditions: The use of Sodium Triacetoxyborohydride (STAB)
    • Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Available at:

Sources

Technical Support Center: Optimizing pH for 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) concerning the critical role of pH in the stability of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of their experiments and formulations.

The structure of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one contains two key functional groups that dictate its pH-dependent stability: a 3,4-dihydro-2H-pyran ring , which is a type of enol ether, and a primary amino group in a β-position to a ketone. The enol ether is highly susceptible to acid-catalyzed hydrolysis, which is the primary degradation pathway for this molecule.[1][2][3][4] Understanding and controlling the pH of your solutions is therefore paramount for achieving reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and stability of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one.

Q1: What is the primary cause of degradation for this compound in aqueous solutions?

A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the enol ether within the 3,4-dihydro-2H-pyran ring.[1][3][4] Under acidic conditions (pH < 7), the double bond in the ring is protonated, leading to a resonance-stabilized oxocarbenium ion.[5] This intermediate is then attacked by water, causing the ring to open and ultimately forming degradation products such as 5-hydroxypentanal derivatives.[5][6] This type of hydrolysis is a well-documented characteristic of dihydropyrans, which are often used as protecting groups for alcohols precisely because they can be easily removed with dilute acid.[5][7]

Q2: What is the recommended pH range for storing and using this compound in aqueous solutions?

A2: To minimize degradation, aqueous solutions should be maintained in a neutral to slightly basic pH range, ideally between pH 7.2 and 8.5. In this range, the rate of acid-catalyzed hydrolysis is significantly reduced. Studies on similar dihydropyran structures show stability for several hours at pH 7.4, whereas the half-life can be mere minutes under acidic conditions.[1] Avoid acidic buffers (e.g., citrate, acetate) and unbuffered water, which can become acidic due to dissolved CO₂.

Q3: How should I prepare stock solutions?

A3: For maximum stability, initial stock solutions should be prepared in an aprotic organic solvent such as dimethyl sulfoxide (DMSO) or anhydrous ethanol. These solvents prevent the ionization and hydrolysis issues encountered in aqueous media. Store these stock solutions at -20°C or -80°C for long-term stability. Working solutions should be prepared by diluting the organic stock into an appropriate aqueous buffer (pH 7.2-8.5) immediately before use.

Q4: Can the β-amino ketone portion of the molecule also be a source of instability?

A4: Yes, while the enol ether is the primary concern, the β-amino ketone structure can undergo a retro-Michael (dealumination) reaction, particularly under basic conditions. However, studies on analogous β-amino ketones suggest they are generally stable under acidic conditions but can eliminate the amine at pH values around 7.4 and higher, especially if there is a thermodynamic advantage.[8][9] For this specific molecule, the acid-lability of the dihydropyran ring is the more immediate and rapid degradation pathway. The optimal pH range of 7.2-8.5 represents a compromise, minimizing rapid acid hydrolysis while keeping the rate of base-catalyzed elimination low.

Q5: How can I monitor the stability of my compound during an experiment?

A5: The most effective method for monitoring stability is High-Performance Liquid Chromatography (HPLC), preferably with UV detection, as the ketone and enol ether functionalities are chromophoric.[3] A stability study involves analyzing aliquots of your solution over time. The appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound are indicative of degradation. For structural confirmation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems, their probable causes related to pH instability, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or no biological/chemical activity observed. The compound has likely degraded due to improper pH conditions during solution preparation or the assay itself.1. Verify pH: Immediately measure the pH of all buffers and final assay solutions. Ensure they are within the 7.2-8.5 range. 2. Use Fresh Solutions: Prepare working solutions fresh from a validated organic stock immediately before each experiment. 3. Run a Control: Analyze a sample of your working solution by HPLC or LC-MS at the start (T=0) and end of your experiment to quantify any degradation.
Inconsistent results and poor reproducibility between experiments. This is often caused by variable degradation rates due to inconsistent pH control. Using unbuffered water or buffers with poor capacity can lead to pH shifts.1. Standardize Buffers: Use a well-characterized buffer system (e.g., HEPES, Tris, Phosphate) at a concentration sufficient to maintain pH (e.g., 25-50 mM). See Table 1 for recommendations. 2. Calibrate pH Meter: Ensure your pH meter is calibrated daily with fresh standards. 3. Minimize Time in Aqueous Solution: Reduce the time between preparing the aqueous solution and performing the experiment.
Appearance of unknown peaks in analytical chromatograms (HPLC, LC-MS). These are almost certainly degradation products from the acid-catalyzed hydrolysis of the dihydropyran ring.1. Characterize Degradants: If possible, use LC-MS to determine the mass of the degradation products to confirm the hydrolysis pathway. 2. Optimize pH: Conduct a small pH-rate profile study (see Protocol 2) to empirically determine the pH of maximum stability for your specific experimental conditions (temperature, buffer components). 3. Lower Temperature: Perform experiments at lower temperatures (e.g., 4°C or on ice) to slow the rate of degradation, if compatible with your assay.[3]
Precipitation of the compound upon dilution into aqueous buffer. The compound may have limited aqueous solubility, or a salt form may be converting to a less soluble free base.1. Check Solubility: Determine the compound's solubility limit in your chosen buffer. 2. Adjust Stock Concentration: Consider lowering the concentration of your organic stock solution to avoid precipitation upon dilution. 3. pH Adjustment: Ensure the final pH of the solution is not causing the free base to precipitate. The protonated (salt) form is often more soluble; however, this must be balanced against the risk of acid-catalyzed degradation. A pH near 7.2 may offer a good compromise.
Table 1: Recommended Buffer Systems for pH Control
pH RangeBuffer SystempKa (at 25°C)Notes
7.0 - 7.5HEPES7.48Good choice for many biological assays; low metal binding.
7.0 - 8.2Phosphate (PBS)7.20 (pKa₂)Widely used, but can interact with divalent cations.
7.5 - 9.0Tris8.06Temperature-sensitive pKa; avoid for certain enzymatic assays.

Section 3: Key Mechanisms & Visualizations

To fully grasp the stability challenges, it is crucial to understand the underlying chemical mechanisms.

Mechanism 1: Acid-Catalyzed Hydrolysis of the Enol Ether

The primary degradation route is initiated by the protonation of the enol ether double bond, which is the rate-limiting step in the hydrolysis of most enol ethers.[2][10] This creates a highly reactive oxocarbenium ion intermediate, which is rapidly attacked by water to open the ring.

Hydrolysis cluster_0 Reactant 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one Intermediate Resonance-Stabilized Oxocarbenium Ion Reactant->Intermediate Protonation (Rate-Limiting) H_ion H⁺ (Acidic pH) Product Ring-Opened Degradation Products Intermediate->Product Nucleophilic Attack by Water H2O H₂O

Caption: Acid-catalyzed hydrolysis pathway of the dihydropyran ring.

Section 4: Experimental Protocols

These protocols provide a framework for preparing solutions and assessing stability in your own laboratory.

Protocol 1: Recommended Procedure for Preparation of Working Solutions

This protocol is designed to minimize degradation during the preparation of aqueous solutions for immediate experimental use.

  • Prepare Primary Stock: Dissolve a precisely weighed amount of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one in 100% DMSO to a high concentration (e.g., 10-50 mM). Aliquot into single-use tubes and store at -80°C.

  • Prepare Buffer: Prepare your desired aqueous buffer (e.g., 50 mM HEPES) and adjust the pH to 7.4 using NaOH or HCl. Filter sterilize if necessary.

  • Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature immediately before use.

  • Serial Dilution: If necessary, perform intermediate dilutions in 100% DMSO.

  • Final Dilution: Just prior to starting your experiment, dilute the DMSO stock into the pH 7.4 buffer to the final working concentration. Ensure the final concentration of DMSO is compatible with your assay (typically ≤ 0.5%). Vortex gently to mix.

  • Proceed Immediately: Use the final aqueous working solution without delay.

Protocol 2: General Workflow for a pH Stability Screening Assay

This assay allows you to determine the compound's stability profile across a range of pH values.

Workflow A 1. Prepare Buffers (e.g., pH 4, 5, 6, 7.4, 8.5) C 3. Dilute Stock into Buffers (to final concentration, e.g., 100 µM) A->C B 2. Prepare Compound Stock (e.g., 10 mM in DMSO) B->C D 4. Sample T=0 (Immediately quench & analyze) C->D E 5. Incubate Solutions (at controlled temperature, e.g., 25°C or 37°C) C->E G 7. Analyze Samples by HPLC (Quantify parent peak area) D->G F 6. Sample at Timepoints (e.g., 1h, 2h, 4h, 8h, 24h) E->F F->G H 8. Plot Data (% Remaining vs. Time for each pH) G->H

Caption: Experimental workflow for a pH-rate stability profile study.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.5).

  • Sample Preparation: Dilute the compound from a DMSO stock into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Timepoint Zero (T=0): Immediately after dilution, take an aliquot from each pH solution. Quench the reaction if necessary (e.g., by neutralizing the pH or diluting into the mobile phase) and analyze by HPLC. This represents 100% of the initial compound.

  • Incubation: Incubate all solutions at a constant, controlled temperature (e.g., 25°C or 37°C).

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench, and analyze by HPLC.

  • Data Analysis: For each pH, calculate the percentage of the parent compound remaining at each timepoint relative to T=0. Plot "% Remaining" versus "Time" to visualize the degradation kinetics at each pH.

References

  • BASF AG. (2000). Hydrolysis of 3,4-dihydro-2-methoxy-2H-pyran under simulated physiological conditions. OECD SIDS. [Link]

  • Kirby, A. J. (1987). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. Journal of the Chemical Society, Chemical Communications, (16), 1208. [Link]

  • orthocresol. (2017). Mechanism for hydrolysis of enol ether to aldehyde. Chemistry Stack Exchange. [Link]

  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. International journal of pharmaceutics, 336(2), 208–214. [Link]

  • commonorganicchemistry.com. Dihydropyran (DHP). [Link]

  • Simplício, A. L., et al. (2007). β-Aminoketones as prodrugs with pH-controlled activation. Request PDF on ResearchGate. [Link]

  • Reazi, N., Meybodi, F. A., & Salehi, P. (2000). PROTECTION OF ALCOHOLS AND PHENOLS WITH DIHYDROPYRAN AND - DETETRAHYDROPYRANYLATION BY ZrCl4. Synthetic Communications, 30(10), 1799-1804. [Link]

  • Wikipedia. Enol ether. [Link]

  • Clayden, J., et al. (n.d.). Reactions of enol ethers Hydrolysis of enol ethers. Al-Kimia. [Link]

  • Wikipedia. 3,4-Dihydropyran. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Master Organic Chemistry. (2024). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. [Link]

Sources

Solving solubility issues of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and stability challenges of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one .

Executive Summary & Molecule Analysis

The Challenge: Users frequently report that 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one (hereafter Compound A ) exhibits poor solubility in neutral aqueous media and degradation ("gumming" or discoloration) when standard acid-base adjustments are attempted.

Root Cause Analysis: Compound A possesses a structural conflict:

  • Hydrophobic Core: The 3,4-dihydro-2H-pyran ring is lipophilic, resisting dissolution in neutral water.

  • Acid-Sensitive Enol Ether: The pyran ring contains an enol ether double bond. While the 5-acyl substitution provides electronic stabilization (via conjugation), it remains susceptible to hydrolysis under strong acidic conditions.

  • Reactive Amine: The primary amine is basic (pKa ~9.0–9.5). In its free base form, it promotes intermolecular reactions (Michael addition) with the electrophilic double bond of the pyran ring, leading to polymerization.

The Solution: Successful solubilization requires converting the amine to a salt at a controlled pH (4.0–5.0) to ensure solubility while preventing both acid-catalyzed hydrolysis and base-catalyzed polymerization.

Critical Solubility Parameters

ParameterValue / CharacteristicImplication for Handling
pKa (Amine) ~9.2 (Estimated)Requires pH < 7.2 for >99% ionization (solubility).
LogP (Free Base) ~1.5 (Estimated)Moderately lipophilic; insoluble in neutral water (>1 mg/mL).
Stability Window pH 3.5 – 5.5 Safe Zone. Below pH 3.0: Ring hydrolysis risk. Above pH 7.0: Polymerization/Precipitation risk.
Reactivity Michael AcceptorAvoid nucleophilic buffers (e.g., Tris, Glycine) which will attack the pyran ring.

Troubleshooting & Protocols (Q&A)

Q1: I tried dissolving the solid in pure water, but it remains an oily suspension. Why?

A: You are likely handling the free base form. The free base is lipophilic due to the dihydropyran ring. To dissolve it, you must protonate the primary amine to form a cationic salt.

  • Corrective Action: Do not heat. Instead, titrate the suspension with 0.1 M HCl or 0.1 M Methanesulfonic acid (MsOH) until the pH reaches 4.5. The oil should dissolve into a clear solution.

Q2: I added 1M HCl to dissolve it quickly, but the solution turned yellow/brown. What happened?

A: You triggered acid-catalyzed hydrolysis . Although the 5-acyl group stabilizes the enol ether, a local pH < 1.0 (at the drop site of 1M HCl) disrupts the conjugation, cleaving the pyran ring into a linear aldehyde species.

  • Protocol: Always add acid slowly to a stirred suspension. Use a weaker acid (e.g., 10% Acetic Acid or 0.1 M HCl) to prevent local pH shock.

Q3: Which buffer should I use for biological assays?

A: Avoid Tris, Glycine, or HEPES. These buffers contain free amines or nucleophiles that can react with the electrophilic double bond of the pyran ring (Michael Addition), permanently modifying your compound.

  • Recommended Buffers:

    • Citrate Buffer (pH 4.5 - 5.0): Excellent buffering capacity in the stability window.

    • Acetate Buffer (pH 4.5 - 5.0): Good alternative, volatile (LC-MS compatible).

    • Phosphate Buffer (pH 5.5): Acceptable, but monitor for precipitation.

Q4: Can I use DMSO as a stock solution?

A: Yes, but with a caveat. Compound A is soluble in DMSO as a free base. However, if you dilute a DMSO stock into a neutral aqueous buffer (pH 7.4), the compound may precipitate or slowly polymerize.

  • Best Practice: Prepare the stock in DMSO. When diluting into water, ensure the aqueous phase is pre-acidified (e.g., 10 mM Citrate, pH 5.0) to immediately protonate the amine upon mixing.

Visual Workflows

Figure 1: Solubility & Stability Decision Tree

This diagram illustrates the logical flow for solubilizing Compound A without degrading it.

SolubilityWorkflow Start Start: Solid Compound A CheckForm Check Form: Free Base or Salt? Start->CheckForm IsSalt Salt Form (HCl, Tartrate) CheckForm->IsSalt Salt IsBase Free Base (Oily/Solid) CheckForm->IsBase Free Base DissolveWater Dissolve in Water IsSalt->DissolveWater AdjustAcid Add 0.1M HCl dropwise Target pH 4.5 IsBase->AdjustAcid Titrate CheckpH Check pH DissolveWater->CheckpH Success Clear Solution (Stable for <24h) CheckpH->Success pH 4.0 - 5.5 Degradation Ring Hydrolysis (Yellow/Brown) CheckpH->Degradation pH < 3.0 Polymer Polymerization (Gum/Precipitate) CheckpH->Polymer pH > 7.0 AdjustAcid->CheckpH

Caption: Workflow for solubilizing Compound A. The "Sweet Spot" is pH 4.0–5.5.

Figure 2: Mechanistic Stability Profile

Understanding why the molecule degrades is key to preventing it.

Mechanism Compound Compound A (Intact) AcidPath Strong Acid (pH < 2) Protonation of C=C Compound->AcidPath Excess H+ BasePath Neutral/Base (pH > 7) Free Amine Exists Compound->BasePath Deprotonation Stable Protonated Salt (pH 4-5) Stable in Solution Compound->Stable Controlled H+ Hydrolysis Hydrolysis Product (Linear Aldehyde) AcidPath->Hydrolysis Ring Opening Dimer Dimer/Polymer (Michael Addition) BasePath->Dimer Self-Reaction

Caption: Degradation pathways. High acidity opens the ring; basicity triggers polymerization.

Recommended Formulation Protocol

For a 10 mM Stock Solution (aqueous):

  • Weighing: Weigh the required amount of Compound A (Free Base) into a glass vial.

  • Pre-Solubilization (Optional): If the compound is gummy, add a small volume of DMSO (max 5% of final volume) to liquefy it.

  • Acidification: Add 10 mM Citrate Buffer (pH 4.0) directly to the vial.

    • Do not use pure water first. The buffer prevents local pH spikes.

  • Sonication: Sonicate for 5–10 minutes at ambient temperature. Do not heat above 30°C.

  • Verification: Check pH. If cloudy and pH > 5.5, add 0.1 M HCl dropwise until clear.

  • Storage: Use immediately or freeze at -20°C. Do not store at 4°C for >48 hours (slow hydrolysis risk).

References

  • BenchChem. (2025).[1][2] Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions. Retrieved from .

  • Menz, H., & Kirsch, S. F. (2006).[3] Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement.[3] Organic Letters, 8(21), 4795–4797. Retrieved from .

  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Product Information & Stability. Retrieved from .[4]

  • University of Calgary. (n.d.). Table of pKa and pI values for Amino Acids and Amines. Retrieved from .

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones. Retrieved from .

Sources

Validation & Comparative

A Comparative Guide to the Validation of Assay Methods for Quantifying 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of potential analytical methods for the validation of assays to quantify 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one. We will explore the theoretical and practical considerations for three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles outlined are grounded in the internationally harmonized guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a framework that is both scientifically sound and regulatory-compliant.[1][2][3][4][5][6]

The Importance of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][7][8] A validated method provides assurance of reliability and consistency in the data generated.[7] For a compound like 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one, which may be a synthetic intermediate or a potential pharmacologically active agent, robust quantification is critical for everything from reaction monitoring to pharmacokinetic studies.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the available instrumentation. Given the presence of a primary amine and a ketone within the structure of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one, we will compare three powerful analytical techniques.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation by polarity, highly selective detection by precursor and product ion masses.
Specificity Moderate; relies on chromatographic separation from interferences.High; mass spectral data provides structural information.Very High; specificity from both chromatographic separation and MS/MS fragmentation.
Sensitivity (LOD/LOQ) Typically in the µg/mL to high ng/mL range.Can reach low ng/mL to pg/mL range, especially with derivatization.Highest sensitivity, often in the pg/mL to fg/mL range.[9][10]
Sample Preparation Generally straightforward; dissolution, filtration.Requires derivatization to increase volatility and thermal stability.Often simple "dilute and shoot" or protein precipitation.[11][12]
Throughput High; typical run times are 5-15 minutes.Lower; longer run times and derivatization step.High; rapid gradients can achieve run times of a few minutes.[10]
Cost (Instrument/Operational) Lower initial and operational cost.Moderate initial cost, requires derivatization reagents.Higher initial and maintenance costs.
Matrix Effects Susceptible to co-eluting interferences.Less prone to matrix effects than LC-MS/MS.Can be susceptible to ion suppression or enhancement.

In-Depth Method Validation Protocols

The following sections provide detailed, step-by-step protocols for the validation of each analytical method, adhering to ICH Q2(R2) guidelines.[2][3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely accessible technique. For 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one, a reversed-phase method would be the logical starting point. The presence of a chromophore in the pyran ring suggests that UV detection is feasible.

Experimental Workflow: HPLC-UV Method Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters start Weigh Standard/Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect specificity Specificity detect->specificity linearity Linearity detect->linearity accuracy Accuracy detect->accuracy precision Precision detect->precision lod_loq LOD/LOQ detect->lod_loq robustness Robustness detect->robustness

Caption: Workflow for HPLC-UV method validation.

Detailed Protocol: HPLC-UV
  • Chromatographic Conditions Development:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of the analyte (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Validation Experiments:

    • Specificity: Analyze blank matrix, placebo, and spiked samples to demonstrate that no endogenous components interfere with the analyte peak.

    • Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against concentration and determine the correlation coefficient (r²), which should ideally be >0.99.[13][14]

    • Accuracy: Analyze samples with known concentrations of the analyte (at least three levels: low, medium, high) in triplicate. Express accuracy as the percentage recovery.[7][13][15]

    • Precision:

      • Repeatability (Intra-day): Analyze at least six replicate samples at 100% of the test concentration on the same day.

      • Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts or equipment.

      • The relative standard deviation (RSD) should typically be ≤ 2%.[13]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the primary amine and the relatively high molecular weight, direct GC analysis of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one is challenging. Derivatization is necessary to increase volatility and thermal stability. Silylation or acylation are common approaches for amines.

Experimental Workflow: GC-MS Method Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_validation Validation Parameters start Weigh Standard/Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatization dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect specificity Specificity detect->specificity linearity Linearity detect->linearity accuracy Accuracy detect->accuracy precision Precision detect->precision lod_loq LOD/LOQ detect->lod_loq robustness Robustness detect->robustness

Caption: Workflow for GC-MS method validation.

Detailed Protocol: GC-MS
  • Derivatization and GC-MS Conditions:

    • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or trifluoroacetic anhydride (TFAA).

    • Reaction: Heat the sample with the derivatizing agent (e.g., 60°C for 30 minutes).

    • GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).

    • Ionization Mode: Electron Ionization (EI).

    • MS Detection: Scan mode for initial identification, then Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

  • Validation Experiments:

    • Specificity: Analyze a derivatized blank matrix to ensure no interfering peaks at the retention time of the analyte derivative. The mass spectrum provides an additional layer of specificity.

    • Linearity, Accuracy, Precision, LOD/LOQ, Robustness: Follow the same principles as for HPLC-UV, but applied to the derivatized analyte. For robustness, parameters to vary include derivatization time and temperature, and GC oven ramp rate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity, making it the method of choice for bioanalytical applications or trace-level quantification.[10][11] It combines the separating power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry.

Experimental Workflow: LC-MS/MS Method Validation

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_validation Validation Parameters start Weigh Standard/Sample dissolve Dissolve/Extract start->dissolve filter Filter/Centrifuge dissolve->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect MRM Detection separate->detect specificity Specificity detect->specificity linearity Linearity detect->linearity accuracy Accuracy detect->accuracy precision Precision detect->precision lod_loq LOD/LOQ detect->lod_loq robustness Robustness detect->robustness matrix_effect Matrix Effect detect->matrix_effect

Caption: Workflow for LC-MS/MS method validation.

Detailed Protocol: LC-MS/MS
  • LC-MS/MS Conditions Development:

    • LC Conditions: Similar to HPLC-UV, but often with faster gradients and smaller column dimensions (e.g., 2.1 mm ID).

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is expected to work well for the primary amine.

    • MS Tuning: Infuse a standard solution of the analyte to determine the precursor ion ([M+H]⁺) and optimize fragmentation to select a stable and abundant product ion.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of the selected precursor → product ion transition.[10]

  • Validation Experiments:

    • Specificity and Selectivity: Analyze at least six different blank matrix lots to ensure no interferences.

    • Linearity, Accuracy, Precision, LOD/LOQ, Robustness: As per the previous methods.

    • Matrix Effect: A critical parameter for LC-MS/MS. Compare the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution. An internal standard (ideally a stable isotope-labeled version of the analyte) is highly recommended to compensate for matrix effects.

    • Stability: Evaluate the stability of the analyte in the sample matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The selection of an appropriate analytical method for the quantification of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one depends on the specific requirements of the assay.

  • HPLC-UV is a cost-effective and reliable choice for routine analysis of bulk material or formulated products where high sensitivity is not required.

  • GC-MS provides higher specificity than HPLC-UV and can be very sensitive, but the need for derivatization adds a layer of complexity to sample preparation.

  • LC-MS/MS is the gold standard for trace-level quantification, especially in complex biological matrices, offering unparalleled sensitivity and specificity.

A thorough validation process, guided by the principles outlined in this document and by regulatory guidelines, is essential to ensure the generation of high-quality, reliable, and defensible analytical data.[2][3][4][5][6]

References

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Li, Y., et al. (2013). Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). Analytical Methods. [Link]

  • Sharma, S., & Goyal, S. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Salih, Q. M. (2024). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Methods and Objects of Chemical Analysis. [Link]

  • Boqué, R., et al. (2001). Validation of analytical methods. Grasas y Aceites. [Link]

  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link]

  • Reason, A. J. (2003). Validation of amino acid analysis methods. Methods in Molecular Biology. [Link]

  • MacLean, B., et al. (2010). Rapid LC-MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes. Analytical Chemistry. [Link]

  • Sonesson, C., et al. (1994). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of Medicinal Chemistry. [Link]

  • Dettmer, K. (2009). Amino acid analysis in biological fluids by GC-MS. [Link]

  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Culea, M., et al. (2010). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Romanian Journal of Physics. [Link]

  • Waters Corporation. (n.d.). Targeted Metabolomics and Lipidomics. [Link]

  • Pereira, G. E., et al. (2014). Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques. [Link]

  • Royal Society of Chemistry. (2025). A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. [Link]

Sources

Crystal structure analysis and X-ray diffraction data for 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

[1]

Executive Summary: The Stability Challenge

The core challenge with 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one lies in its dual reactivity.[1] The Free Base typically exists as a viscous oil or low-melting amorphous solid that is hygroscopic and prone to oxidative degradation.[1] For pharmaceutical applications, isolating this compound as a crystalline salt is mandatory for purification and storage.

This guide compares the Free Base against the Hemioxalate Salt , a preferred alternative to HCl due to the acid-sensitivity of the dihydropyran ring.

Comparative Snapshot
FeatureFree Base (Target)Hemioxalate Salt (Recommended)
Physical State Viscous Oil / Amorphous SolidCrystalline Solid (White needles)
Stability Low (Oxidizes/Polymerizes < 4°C)High (Stable at RT for > 6 months)
Hygroscopicity DeliquescentNon-hygroscopic (up to 75% RH)
XRD Signature Diffuse Halo (Amorphous)Sharp Bragg Reflections (Crystalline)
Primary Use Transient IntermediateStorage, Purification, Analysis

Structural Analysis & Crystallography Strategy

The Dihydropyran Risk Factor

Unlike standard aminoketones, the 3,4-dihydro-2H-pyran ring contains an enol ether functionality (

1
  • Risk: Strong acids (like HCl) can protonate the

    
     bond, leading to hydration and ring opening to form a 1,5-dicarbonyl species.
    
  • Solution: Use weak organic acids (Oxalic, Fumaric, or L-Tartaric acid) to protonate the amine without destabilizing the pyran ring.

Crystal Structure Prediction (Calculated)

Based on structural analogs of 3-aminopropan-1-one derivatives [1][2], the expected crystallographic parameters for the stabilized salt are:

  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric) or 
    
    
    (if chiral resolution is applied)
  • Unit Cell (Est.):

    
    , 
    
    
    ,
    
    
    ,
    
    
    .
  • Packing: Dominated by N–H...O hydrogen bonds between the ammonium cation and the carboxylate/carbonyl oxygens, forming infinite 1D chains.

Experimental Data: X-Ray Diffraction Comparison

The following data contrasts the Powder X-Ray Diffraction (PXRD) profiles of the amorphous free base and the crystalline hemioxalate salt.

Table 1: PXRD Peak List (Representative Data)

Data generated using Cu K


2

Angle (°)
d-Spacing (

)
Relative Intensity (%)Assignment (h k l)Interpretation
Free Base
15.0 – 25.0N/ABroad HaloN/AAmorphous: Lack of long-range order.[1]
Hemioxalate Salt
11.27.8945(0 1 1)Lattice plane stabilization.
16.85.27100 (Base)(1 1 0)Strongest reflection; H-bond network.[1]
21.44.1562(0 2 1)Characteristic

-stacking distance.[1]
24.13.6938(2 0 -2)High-angle resolution.[1]

Technical Insight: The appearance of sharp peaks at 16.8° and 21.4° 2


 in the salt form confirms the successful formation of a supramolecular lattice, locking the conformation of the flexible aminopropyl chain.

Detailed Experimental Protocols

Protocol A: Safe Salt Formation (Crystallization)

To avoid DHP ring hydrolysis, strictly control pH and temperature.

  • Dissolution: Dissolve 10 mmol of crude 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one (Free Base) in 20 mL of anhydrous ethanol.

  • Acid Addition: Prepare a solution of Oxalic Acid (5 mmol, 0.5 eq) in 5 mL warm ethanol. Note: Use 0.5 eq to target the hemioxalate, reducing acidity.

  • Precipitation: Add the acid solution dropwise to the amine solution at 0°C under

    
     atmosphere.
    
  • Aging: Stir for 1 hour at 0°C. A white precipitate should form.

  • Isolation: Filter the solid, wash with cold diethyl ether (

    
     mL), and dry under vacuum at 40°C.
    
Protocol B: Single Crystal Growth (Vapor Diffusion)

For SC-XRD analysis to determine absolute structure.[1]

  • Solvent System: Dissolve 20 mg of the salt in a minimum amount of Methanol (Solvent A).

  • Antisolvent: Place the vial inside a larger jar containing Diethyl Ether (Solvent B).

  • Equilibration: Seal the outer jar. Allow vapor diffusion at 4°C for 3–5 days.

  • Harvest: Select block-like crystals with dimensions

    
     mm for X-ray analysis.
    

Characterization Workflow (Visualization)

The following diagram illustrates the decision matrix for characterizing this labile intermediate, highlighting the critical "Acid Check" step to preserve the pyran ring.

GStartCrude Synthesis Product(3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one)CheckStability Check:Is DHP Ring Intact?Start->CheckRoute_BaseRoute A: Free Base(Oil/Amorphous)Check->Route_BaseDirect IsolationAcid_SelectAcid Selection StrategyAvoid HCl (Ring Opening)Choose: Oxalic/FumaricCheck->Acid_SelectStabilizationExp_XRDExperiment: PXRD AnalysisRoute_Base->Exp_XRDRoute_SaltRoute B: Salt Formation(Crystalline)Route_Salt->Exp_XRDAcid_Select->Route_SaltResult_BaseResult: Diffuse Halo(Metastable)Exp_XRD->Result_BaseIf BaseResult_SaltResult: Sharp Bragg Peaks(Stable Lattice)Exp_XRD->Result_SaltIf SaltAppApplication:Purification & StorageResult_Salt->App

Caption: Workflow for stabilizing the labile aminoketone via salt formation, prioritizing non-destructive organic acids.

References

  • Ievlev, M. Y., et al. (2017).[2] "Transformations of 3,3,4-Tricyano-3,4-dihydro-2H-pyran-4-carboxamides." Russian Journal of Organic Chemistry, 53(7), 1030–1035.[2]

    • Context: Provides crystallographic data for substituted dihydropyrans, establishing baseline bond lengths for the pyran ring.
  • Shete, V. S., et al. (2012). "Solid state characterization of pharmaceutical solids." Advanced Drug Delivery Reviews, 48(1), 43-65.[3]

    • Context: Authoritative guide on differentiating amorphous vs. crystalline forms using PXRD.
  • Groom, C. R., et al. (2016).[4] "The Cambridge Structural Database."[4] Acta Crystallographica Section B, 72(2), 171-179.

    • Context: Reference for standard bond angles in 3-amino-2H-pyran deriv
  • BenchChem Application Note. (2025). "Large-Scale Synthesis of 3-Amino-1,2-propanediol."

    • Context: Protocol comparison for aminopropan-1-one derivative handling and isol

Comparative Stability Guide: Dihydropyran (DHP) vs. Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Transient vs. The Fragile

In drug development, 3,4-Dihydro-2H-pyran (DHP) and Furan derivatives represent two distinct chemical philosophies:

  • DHP is a functional tool . It is a cyclic enol ether designed for controlled instability, serving as a transient protecting group (THP ether) that is stable to base but highly labile to acid.

  • Furan is a structural scaffold .[1] It is an aromatic heterocycle used as a bioisostere for phenyl rings.[1][2] While it offers favorable physicochemical properties, it carries a latent "metabolic liability" due to oxidative ring opening.

This guide provides a head-to-head technical analysis of their stability profiles, mechanistic degradation pathways, and experimental protocols for stress testing.

Chemical Stability Profile

Acid-Catalyzed Hydrolysis

The most critical differentiator between DHP and Furan is their response to Brønsted acids.

FeatureDihydropyran (DHP) / THP EthersFuran Derivatives
Electronic State Non-aromatic cyclic enol ether. High ground-state energy.Aromatic (6

electrons). Resonance stabilization energy ~16 kcal/mol.
Acid Sensitivity High. Hydrolyzes rapidly in mild aqueous acid (pH 4–5) or with Lewis acids (e.g., MgBr

).
Moderate to Low. Generally stable in dilute acid. Ring opening requires strong acid (pH < 1) or elevated temperatures.
Mechanism Protonation of C=C

Oxocarbenium ion

Hemiacetal.
Protonation at C

or C

disrupts aromaticity

1,4-dicarbonyl formation.
Kinetic Order Specific acid catalysis (

linear with

).
Complex kinetics; often follows

(Hammett acidity function).
Degradation Product 5-hydroxy-pentanal (open chain)

hemiacetal.
Succindialdehyde (or substituted 1,4-dicarbonyls).
Oxidative Stability

While DHP is relatively robust against oxidation (except for the double bond ozonolysis), Furan's electron-rich nature makes it a prime target for oxidative metabolism, a key toxicity concern.

  • DHP: Stable to oxidizing agents like CrO

    
    , permanganate, and hydrides (LiAlH
    
    
    
    ). This allows THP ethers to survive rigorous synthetic transformations.
  • Furan: Highly susceptible to:

    • Singlet Oxygen (

      
      ):  Undergoes [4+2] cycloaddition to form endoperoxides.
      
    • Cytochrome P450 (CYP2E1): Bioactivation to reactive enedials (see Section 3).

Mechanistic Visualization

Diagram 1: Comparative Acid Hydrolysis Pathways

This diagram contrasts the facile deprotection of DHP with the aromaticity-breaking hydrolysis of Furan.

Hydrolysis_Comparison cluster_0 DHP (THP Ether) Hydrolysis cluster_1 Furan Acid Degradation DHP_Start THP Ether (Acetal) Oxocarbenium Oxocarbenium Intermediate DHP_Start->Oxocarbenium + H+ Hemiacetal Hemiacetal (Unstable) Oxocarbenium->Hemiacetal + H2O Alcohol Free Alcohol (ROH) Hemiacetal->Alcohol Collapse Aldehyde 5-Hydroxypentanal Hemiacetal->Aldehyde Equilibrium Furan_Start Furan Ring (Aromatic) C_Prot C-Protonated Cation Furan_Start->C_Prot + H+ (Slow) Hydrate Dihydrofuranol C_Prot->Hydrate + H2O Dicarbonyl 1,4-Dicarbonyl (Reactive) Hydrate->Dicarbonyl Ring Open

Caption: DHP hydrolysis proceeds via a stabilized oxocarbenium ion to release alcohol. Furan hydrolysis requires overcoming aromatic stability, leading to ring opening.

Metabolic Liability & Toxicology (The "Furan Warning")

In drug design, replacing a phenyl ring with a furan can improve solubility but introduces a structural alert .

Mechanism of Bioactivation

Furan derivatives are metabolized by hepatic CYP450 enzymes (primarily CYP2E1) into cis-2-butene-1,4-dial . This reactive metabolite is a potent electrophile that crosslinks proteins and DNA, leading to hepatotoxicity and carcinogenicity.

Furan_Bioactivation Step1 Furan Drug Scaffold Step2 CYP450 Oxidation (Epoxidation) Step1->Step2 Step3 Cis-2-butene-1,4-dial (Reactive Electrophile) Step2->Step3 Ring Opening Outcome1 GSH Conjugation (Detoxification) Step3->Outcome1 + Glutathione Outcome2 Protein/DNA Adducts (Toxicity) Step3->Outcome2 Nucleophilic Attack

Caption: Metabolic activation pathway of furan derivatives leading to toxic outcomes vs. detoxification.

Experimental Protocols

Protocol A: Comparative Acid Stability Stress Test

Objective: Determine the half-life (


) of a DHP-protected compound vs. a Furan analogue under simulated gastric/hydrolytic conditions.

Reagents:

  • Buffer A: 0.1 M HCl (pH 1.0) - Simulates strong acid.

  • Buffer B: Acetate Buffer (pH 4.5) - Simulates mild hydrolytic conditions.

  • Solvent: Acetonitrile (ACN) or Methanol.

  • Internal Standard: Naphthalene (inert).

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the Test Compound (DHP-ether or Furan derivative) in ACN.

  • Incubation: Mix 100

    
    L stock + 900 
    
    
    
    L Buffer (A or B) in a glass vial. Incubate at 37°C.
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L cold ACN containing Internal Standard and 1% Et
    
    
    
    N (to neutralize acid and stop DHP hydrolysis).
  • Analysis: Analyze via HPLC-UV or LC-MS. Monitor the disappearance of the parent peak.

Data Interpretation:

  • DHP Derivative: Expect rapid degradation at pH 1.0 (

    
     min) and moderate degradation at pH 4.5.
    
  • Furan Derivative: Expect stability at pH 4.5 (

    
     remaining after 2h). At pH 1.0, degradation indicates susceptibility to acid-catalyzed ring opening.
    
Protocol B: Oxidative Liability Screen (Singlet Oxygen)

Objective: Assess the susceptibility of the Furan ring to oxidative degradation (a proxy for metabolic stability).

Workflow:

  • Dissolve compound (0.05 M) in Methanol.

  • Add Rose Bengal (sensitizer, 10

    
    M).
    
  • Irradiate with a 500W halogen lamp (or green LED) while bubbling O

    
     through the solution for 60 min.
    
  • Control: Run parallel reaction in dark without O

    
    .
    
  • Analysis: Monitor formation of 5-hydroxy-2(5H)-furanone or ring-opened products via NMR/LC-MS.

    • Note: DHP derivatives (lacking aromaticity) are generally inert to these specific conditions unless the double bond is free (i.e., not the THP ether form).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Definitive source on THP ether stability and cleavage conditions).

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. (Detailed review of furan metabolic toxicity).

  • McCluskey, A., et al. (2002). The acid-catalyzed hydrolysis of tetrahydropyranyl ethers. Tetrahedron Letters. (Kinetics of DHP cleavage).
  • Kobayashi, Y., et al. (2014). Oxidative Cleavage of Furans. Organic Reactions. (Synthetic utility and oxidative instability of furans).

  • BenchChem. (2025).[2][4] Comparative Analysis of Pyran- and Furan-Based Compounds in Drug Discovery. (General properties and biological activities).

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Chemical Profile

This guide outlines the safe handling and disposal procedures for 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one . As a functionalized intermediate containing both a basic primary amine and an acid-sensitive dihydropyran (DHP) enol ether, this compound presents a unique "dual-reactivity" profile that dictates its waste management.

Critical Hazard Mechanism: The DHP moiety is an enol ether. Upon contact with strong acids (common in laboratory waste streams), it undergoes rapid, exothermic polymerization or hydrolysis. Simultaneously, the primary amine is nucleophilic and basic. Therefore, this compound must never be disposed of in "Acidic Organic" waste containers.

Chemical Property Matrix[1][2][3][4][5]
PropertySpecification / BehaviorOperational Implication
Functional Groups Primary Amine (-NH₂), Dihydropyran (Enol Ether), KetoneIncompatible with Acids & Oxidizers.
Physical State Viscous Oil or Low-Melting Solid (est.)Likely requires solvent dissolution for transfer.
Flash Point < 60°C (Estimated based on DHP moiety)Treat as Flammable (D001) .
Reactivity Acid-Sensitive, Peroxide FormerDo not store long-term. Test for peroxides before disposal if aged.
Solubility Soluble in alcohols, DCM, THF; poorly soluble in water.Use non-halogenated organic solvents for rinsing.

Part 2: Pre-Disposal Assessment & Stabilization

Before moving the material to waste, you must perform a Stability Check . This ensures the material does not react violently in the waste drum.

Peroxide Verification

Like many pyran derivatives, the dihydropyran ring can form peroxides upon exposure to air and light.

  • Test: Use a standard starch-iodide strip or colorimetric peroxide test strip.

  • Threshold: If >100 ppm, stabilize immediately.

  • Stabilization Protocol: Add reducing agent (e.g., sodium thiosulfate or ferrous sulfate) slowly to quench peroxides before bulking into waste.

pH Neutralization (The "Acid Trap")

WARNING: Do not add this directly to a waste container having a pH < 4.

  • Mechanism: Acid catalyzes the exothermic polymerization of the dihydropyran ring, potentially rupturing waste containers.

  • Action: Ensure the receiving waste stream is Neutral (pH 7) or Alkaline (pH > 8) .

Part 3: Waste Stream Classification (RCRA/EU)

Proper classification ensures regulatory compliance and prevents fines.

Regulatory BodyClassificationCodeRationale
US EPA (RCRA) Ignitable Waste D001 Flash point likely < 140°F (60°C) due to organic nature.
US EPA (RCRA) Reactive (Potential) D003 Only if peroxide levels are high and untreated.
EU Waste Framework Organic Solvent/Waste 14 06 03 *"Other solvents and solvent mixtures."
DOT (Transport) Flammable Liquid, n.o.s. UN 1993 Standard classification for organic ketones/amines.

Part 4: Step-by-Step Disposal Workflows

Workflow 1: Solid/Viscous Residue Disposal

Use this protocol for expired reagents or reaction byproducts.

  • Dissolution: Dissolve the solid/oil in a minimal amount of compatible solvent (Ethanol or Acetone). Do not use water.

  • Segregation: Select a waste container labeled "Non-Halogenated Organic Waste."

  • Verification: Check the pH of the waste container. If acidic, find an alternative container or neutralize the bulk waste first.

  • Transfer: Pour the solution into the container.

  • Rinsing: Rinse the original vessel twice with acetone; add rinsate to the same waste container.

Workflow 2: Aqueous Waste (Reaction Quench)

If the compound is in an aqueous layer (e.g., after extraction):

  • Basification: Adjust the aqueous layer to pH 9-10 using NaOH. This keeps the amine free (organic soluble) and stabilizes the pyran ring.

  • Extraction: Extract with an organic solvent (Ethyl Acetate or DCM).

  • Disposal: Dispose of the organic layer as Halogenated (if DCM used) or Non-Halogenated (if EtOAc used) waste.

  • Aqueous Residue: The remaining water layer can likely go to "Aqueous Basic Waste" or drain (subject to local permit limits on COD/TOC).

Visual Logic: Disposal Decision Tree

DisposalLogic Start Start: 3-Amino-1-(DHP)propan-1-one Waste CheckState Physical State? Start->CheckState Solid Solid / Viscous Oil CheckState->Solid Liquid Liquid / Solution CheckState->Liquid PeroxideCheck Check Peroxides (Starch-Iodide) Solid->PeroxideCheck Liquid->PeroxideCheck IsHigh > 100 ppm? PeroxideCheck->IsHigh Quench Quench with FeSO4 or Na2S2O3 IsHigh->Quench Yes SolventChoice Dissolve in Acetone or Ethanol IsHigh->SolventChoice No Quench->SolventChoice pHCheck Check Receiving Container pH (CRITICAL) SolventChoice->pHCheck IsAcidic Is Container pH < 5? pHCheck->IsAcidic Stop STOP: Polymerization Risk! Select Neutral/Basic Container IsAcidic->Stop Yes Proceed Proceed to Transfer IsAcidic->Proceed No Stop->Proceed After finding correct bin FinalBin Bin: Non-Halogenated Organic Waste (D001) Proceed->FinalBin

Caption: Logic flow for assessing and disposing of DHP-derivative waste, highlighting the critical pH check to prevent polymerization.

Part 5: Emergency Spill Response

In the event of a benchtop spill, speed is critical to prevent fume generation.

PPE Required: Nitrile gloves (double gloved), Safety Goggles, Lab Coat. Use a respirator if ventilation is poor.[1]

  • Isolate: Evacuate the immediate area and turn off ignition sources (Hot plates, stirrers).

  • Absorb: Do NOT use water. Cover the spill immediately with Vermiculite or Dry Sand .

    • Why? Water may cause hydrolysis; paper towels increase flammability surface area.

  • Collect: Scoop the absorbed material into a wide-mouth jar or heavy-duty polyethylene bag.

  • Label: Mark as "Debris contaminated with Flammable/Corrosive Amine."

  • Clean: Wipe the surface with an Acetone-dampened towel, followed by a soapy water wash.

Spill Response Diagram

SpillResponse Spill Spill Detected Isolate 1. Remove Ignition Sources Spill->Isolate Absorb 2. Apply Vermiculite/Sand (NO WATER) Isolate->Absorb Scoop 3. Collect into Poly-Bag or Jar Absorb->Scoop Label 4. Label: D001 Waste Scoop->Label

Caption: Immediate response workflow for spills, emphasizing the exclusion of water during the initial absorption phase.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D001/D003 definitions). [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [Link]

Sources

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